molecular formula C5H8N2S B1319738 1-(Thiazol-2-yl)ethanamine CAS No. 432047-36-4

1-(Thiazol-2-yl)ethanamine

Cat. No.: B1319738
CAS No.: 432047-36-4
M. Wt: 128.2 g/mol
InChI Key: DUOLTCNKKZZNIC-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)ethanamine (CAS 432047-36-4) is a valuable chemical scaffold in medicinal chemistry and pharmacology research. With a molecular formula of C5H8N2S and an average mass of 128.193 Da, this compound features a thiazole ring, a privileged structure in drug discovery known for its diverse biological activities . Researchers are exploring its derivatives for multiple applications. In neuroscience, N-(thiazol-2-yl)-benzamide analogs derived from this structure have been identified as the first class of potent and selective negative allosteric modulators (NAM) of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . These analogs, such as TTFB, act as state-dependent antagonists with IC50 values in the low micromolar range (1–3 μM) and show high selectivity over other receptors like 5-HT3A, nACh, GABAA, and glycine receptors, making them excellent pharmacological tools . Furthermore, thiazole derivatives exhibit significant antimicrobial potential. Synthesized compounds based on this core structure have demonstrated moderate to good antibacterial and antifungal activity against strains including methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa , and E. coli , with some showing higher efficacy than the reference drug ampicillin . The versatility of the this compound structure, allowing for functionalization at various positions, makes it a critical intermediate for designing novel bioactive molecules for antimicrobial and neurological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLTCNKKZZNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918866
Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
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Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

432047-36-4, 92932-33-7
Record name α-Methyl-2-thiazolemethanamine
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Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
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Record name 1-(1,3-thiazol-2-yl)ethanamine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiazol-2-yl)ethanamine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 1-(Thiazol-2-yl)ethanamine, a heterocyclic amine with significant potential in medicinal chemistry. The thiazole moiety is a key pharmacophore in numerous biologically active compounds, and this guide aims to furnish researchers and drug development professionals with the core knowledge required for its application in novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a chiral organic compound featuring a thiazole ring substituted with an ethylamine group at the 2-position. The presence of a stereocenter at the first carbon of the ethylamine side chain results in two enantiomers, (R)- and (S)-1-(Thiazol-2-yl)ethanamine. The hydrochloride salt of this compound is often utilized to improve its solubility in aqueous media.

Structural and Physicochemical Data

The following table summarizes the key structural and physicochemical properties of this compound and its closely related isomer, 2-(1,3-thiazol-2-yl)ethanamine, for which more extensive physical data is publicly available.

PropertyValue (this compound)Value (2-(1,3-Thiazol-2-yl)ethanamine)
IUPAC Name 1-(1,3-Thiazol-2-yl)ethan-1-amine2-(1,3-Thiazol-2-yl)ethanamine
Molecular Formula C₅H₈N₂SC₅H₈N₂S
Molecular Weight 128.19 g/mol 128.195 g/mol
CAS Number 432047-36-4 (hydrochloride)18453-07-1
Appearance White to off-white solid (hydrochloride)-
Boiling Point -75-76 °C @ 2 Torr
Density -1.18 g/cm³
Flash Point -83.6 °C
Vapor Pressure -0.155 mmHg at 25°C
SMILES CC(N)c1nccs1C1=CSC(=N1)CCN
InChIKey -TWZOYAWHWDRMEZ-UHFFFAOYSA-N

Synthesis of this compound: Experimental Protocols

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of the thiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this method can be utilized, starting from readily available precursors.

Hantzsch Thiazole Synthesis: A Representative Protocol

This protocol outlines the general steps for the synthesis of a 2-aminothiazole derivative, which is a key intermediate for obtaining this compound.

Materials:

  • α-Haloaldehyde or α-haloketone (e.g., 2-bromo-1-chloroethane)

  • Thioamide (e.g., Thioacetamide)

  • Solvent (e.g., Ethanol, Methanol)

  • Base (optional, for neutralization, e.g., 5% Sodium Carbonate solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.5 equivalents) in the chosen solvent (e.g., methanol).

  • Addition of α-Halocarbonyl: To the stirred solution, add the α-halocarbonyl compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 100°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a mild base solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and to precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Note: The synthesis of the specific this compound would require the use of an appropriate α-haloketone precursor that, upon cyclization and subsequent modification, yields the desired product.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. While the specific signaling pathways for this compound are not extensively characterized, the broader class of 2-aminothiazoles has been shown to interact with various biological targets.

The following diagram illustrates the potential biological activities and targets of thiazole-containing compounds, based on available literature.

Biological_Activities cluster_compound This compound cluster_activities Potential Biological Activities cluster_targets Potential Molecular Targets Thiazole Thiazole Core Antimicrobial Antimicrobial Thiazole->Antimicrobial Inhibition of bacterial growth Anticancer Anticancer Thiazole->Anticancer Induction of apoptosis AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Modulation of inflammatory pathways Other Other Activities (Antiviral, Antifungal, etc.) Thiazole->Other Enzymes Enzyme Inhibition (e.g., Kinases) Antimicrobial->Enzymes Anticancer->Enzymes DNA DNA Interaction Anticancer->DNA Receptors Receptor Modulation (e.g., Estrogen, Adenosine) AntiInflammatory->Receptors

Potential biological activities and targets of thiazole derivatives.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram provides a visual representation of the general experimental workflow for the Hantzsch thiazole synthesis.

Hantzsch_Synthesis_Workflow start Start dissolve Dissolve Thioamide in Solvent start->dissolve add_haloketone Add α-Haloketone dissolve->add_haloketone reflux Heat to Reflux add_haloketone->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product (add base) cool->precipitate filter Filter and Wash Solid precipitate->filter purify Purify Product (Recrystallization/Chromatography) filter->purify end End purify->end

General workflow for the Hantzsch thiazole synthesis.

This technical guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound. The versatility of the thiazole scaffold, combined with the synthetic accessibility of its derivatives, underscores its importance in the ongoing quest for novel and effective therapeutic agents.

An In-Depth Technical Guide on the Stereochemistry of (R)- and (S)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental concept in drug development, as stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a detailed examination of the stereochemistry of (R)- and (S)-1-(thiazol-2-yl)ethanamine. These chiral amines are important building blocks in medicinal chemistry, most notably as key intermediates in the synthesis of the HIV protease inhibitor, Ritonavir.[1][2] This document will cover the synthesis of the racemic mixture, methods for chiral resolution, and the distinct roles these enantiomers play in pharmaceutical synthesis.

Introduction to Stereochemistry and Thiazole Derivatives

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.[3] This moiety is present in numerous biologically active compounds, including antimicrobials and antitumor agents.[3][4][5] When a chiral center is introduced, as in 1-(thiazol-2-yl)ethanamine, the resulting enantiomers, (R) and (S), can interact differently with chiral biological macromolecules like enzymes and receptors. Therefore, the ability to synthesize and separate these enantiomers in high purity is critical for the development of safe and effective pharmaceuticals. While derivatives of these molecules show broad biological activity, the primary documented application of the specific enantiomers of this compound is as synthetic intermediates.[6][7]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-1-(thiazol-2-yl)ethanamine typically involves two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

The synthesis of the racemic base can be achieved through various established methods for thiazole synthesis.[8][9] A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For this compound, a multi-step synthesis starting from simpler precursors is often employed.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a crucial step. Several methods can be employed for this purpose, with enzymatic kinetic resolution being a highly effective and widely used technique.[10][11]

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a generalized procedure based on common methodologies for the enzymatic resolution of amines.[12][13]

  • Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), is selected for its ability to selectively acylate one enantiomer of the amine.

  • Reaction Setup: The racemic this compound is dissolved in an appropriate aprotic organic solvent (e.g., toluene, MTBE).

  • Acylating Agent: An acyl donor, such as ethyl acetate or vinyl acetate, is added to the mixture.

  • Enzymatic Reaction: The immobilized lipase is added to the solution, and the mixture is agitated at a controlled temperature (e.g., 30-50°C).

  • Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product. The reaction is stopped when optimal conversion (ideally close to 50%) and high enantiomeric excess are achieved.

  • Work-up and Separation:

    • The enzyme is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The resulting mixture contains one enantiomer as the free amine and the other as the N-acetylated amide. These can be separated by standard techniques such as column chromatography or acid-base extraction.

    • The N-acetylated enantiomer can then be hydrolyzed (e.g., using aqueous HCl) to yield the corresponding pure amine enantiomer.

The logical workflow for this process is outlined in the diagram below.

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Enzymatic Kinetic Resolution cluster_products Pure Enantiomers racemic_amine Racemic (R/S)-1-(Thiazol-2-yl)ethanamine reaction_vessel Reaction: - Racemic Amine - Lipase (e.g., CALB) - Acyl Donor (e.g., Vinyl Acetate) - Organic Solvent racemic_amine->reaction_vessel Input separation Separation: - Filtration (remove enzyme) - Chromatography or Extraction reaction_vessel->separation Reaction Mixture s_amine (S)-1-(Thiazol-2-yl)ethanamine (Unreacted) separation->s_amine Separated Amine r_amide (R)-N-acetyl-1-(Thiazol-2-yl)ethanamine (Product) separation->r_amide Separated Amide hydrolysis Hydrolysis of Amide (e.g., aq. HCl) r_amine (R)-1-(Thiazol-2-yl)ethanamine hydrolysis->r_amine r_amide->hydrolysis

Workflow for Enzymatic Kinetic Resolution.

Physicochemical and Stereochemical Data

The key difference between the (R) and (S) enantiomers lies in their interaction with plane-polarized light, known as optical activity. While specific optical rotation values are dependent on experimental conditions (concentration, solvent, wavelength, temperature), they are equal in magnitude and opposite in sign for the two enantiomers.

Property(R)-1-(Thiazol-2-yl)ethanamine(S)-1-(Thiazol-2-yl)ethanamineRacemic this compound
Molecular Formula C₅H₈N₂SC₅H₈N₂SC₅H₈N₂S
Molar Mass 128.19 g/mol [3]128.19 g/mol 128.19 g/mol
Stereochemistry R-configuration at C1S-configuration at C1Equimolar mixture of R and S
Optical Rotation Dextrorotatory (+) or Levorotatory (-)Opposite sign to (R)-enantiomer0° (optically inactive)

Note: Specific optical rotation values require experimental determination and were not consistently available in public literature.

Application in Drug Synthesis: The Case of Ritonavir

The most prominent application distinguishing the two enantiomers is in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][14] The synthesis specifically requires the (S)-enantiomer of a related compound, N-[--INVALID-LINK--carbamoyl]-L-valine, which is derived from (S)-1-(thiazol-2-yl)ethanamine precursors.[2] Using the incorrect enantiomer would result in the formation of a diastereomeric final product with potentially different and undesirable biological activity.

The general synthetic pathway highlights the importance of stereochemical control.

G S_enantiomer (S)-Thiazole Amine Derivative coupling Coupling Reaction S_enantiomer->coupling other_chiral Other Chiral Precursor ((2S,3S,5S)-2-amino-3-hydroxy- 5-tert-butyloxycarbonylamino- 1,6-diphenylhexane) other_chiral->coupling ritonavir Ritonavir (Correct Diastereomer) coupling->ritonavir

Role of the (S)-enantiomer in Ritonavir Synthesis.

Conclusion

The stereoisomers of this compound, while sharing identical chemical formulas and connectivity, are distinct chemical entities. Their separation, typically via enzymatic kinetic resolution, is essential for their primary application as chiral building blocks in the pharmaceutical industry. The synthesis of Ritonavir serves as a critical example, where the specific use of the (S)-enantiomer is mandatory to produce the correct, therapeutically active diastereomer. This underscores the broader principle in drug development that precise control over stereochemistry is not merely an academic exercise but a fundamental requirement for producing safe and effective medicines.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 1-(Thiazol-2-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages predicted data and established principles of spectroscopic interpretation for thiazole derivatives and primary amines. The methodologies presented are based on standard, widely accepted laboratory protocols.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted at the C2 position with an ethylamine group. Its structure presents several key features for spectroscopic analysis: the aromatic thiazole ring, a chiral center at the alpha-carbon of the ethyl group, a primary amine, and aliphatic protons. Each of these components gives rise to characteristic signals in various spectroscopic techniques, allowing for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

The proton NMR spectrum is anticipated to show distinct signals for the thiazole ring protons, the methine proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the aromaticity of the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4 (Thiazole) 7.6 - 7.8 Doublet (d) ~3.5
H5 (Thiazole) 7.1 - 7.3 Doublet (d) ~3.5
CH (Methine) 4.2 - 4.4 Quartet (q) ~6.8
NH₂ (Amine) 1.5 - 2.5 Broad Singlet (br s) -

| CH₃ (Methyl) | 1.5 - 1.7 | Doublet (d) | ~6.8 |

Note: Amine proton signals (NH₂) are often broad and their chemical shift can vary significantly with solvent, concentration, and temperature.

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule. The chemical shifts are predicted based on the analysis of similar thiazole and amine structures.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (Thiazole) 170 - 175 Quaternary carbon attached to S and N, highly deshielded.
C4 (Thiazole) 142 - 145 Aromatic CH carbon.
C5 (Thiazole) 118 - 122 Aromatic CH carbon.
CH (Methine) 50 - 55 Aliphatic carbon attached to the thiazole ring and the amine.

| CH₃ (Methyl) | 22 - 26 | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The spectrum of this compound is expected to be characterized by absorptions from the N-H bonds of the primary amine, C-H bonds of the aliphatic and aromatic groups, and vibrations of the thiazole ring.[5][6]

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3400 - 3250 Medium (typically two bands)
Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium to Strong
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Aliphatic C-H C-H Stretch 3000 - 2850 Medium to Strong
Thiazole Ring C=N Stretch 1620 - 1580 Medium
Thiazole Ring C=C Stretch / Ring Vibrations 1550 - 1450 Medium to Strong
Aliphatic C-H C-H Bend 1470 - 1370 Medium

| Thiazole Ring | C-S Stretch | 800 - 650 | Medium to Weak |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[7][8] The molecular weight of this compound is 128.20 g/mol .

The fragmentation is expected to be dominated by cleavages adjacent to the amine and the stable thiazole ring.

Table 4: Expected Key Fragments in EI Mass Spectrum

m/z Value Proposed Fragment Notes
128 [C₅H₈N₂S]⁺ Molecular Ion (M⁺)
113 [M - CH₃]⁺ Loss of the methyl group via alpha-cleavage. This is expected to be a major fragment.
85 [C₃H₃NS]⁺ Thiazole ring fragment.

| 44 | [CH₃-CH=NH₂]⁺ | Fragment from the ethylamine side chain. |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data discussed.

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program : Standard single-pulse experiment (e.g., zg30).[9]

    • Spectral Width : 0-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 16 scans.

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse experiment (e.g., zgpg30).[9]

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on concentration.[10]

  • Sample Preparation : Meticulously grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]

  • Pellet Formation : Place the mixture into a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.[13][14]

  • Data Acquisition :

    • Instrument : FT-IR Spectrometer.

    • Background : Record a background spectrum using a pure KBr pellet or an empty sample compartment.

    • Sample Spectrum : Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

    • Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Scans : Average of 16-32 scans.

  • Sample Introduction : Introduce a small quantity of the volatile sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).[15]

  • Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[7][16]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and structural determination.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Compound This compound (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Data Raw Spectroscopic Data (Spectra, Peaks, Fragments) NMR->Data FTIR->Data MS->Data Interpretation Interpretation & Correlation Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_data Individual Data Points cluster_info Derived Structural Information H_NMR ¹H NMR - Chemical Shifts - Multiplicities - Integrals H_Info H Environment & Connectivity H_NMR->H_Info C_NMR ¹³C NMR - Number of Signals - Chemical Shifts C_Info Carbon Skeleton C_NMR->C_Info FTIR FT-IR - Absorption Bands (cm⁻¹) FG_Info Functional Groups (Amine, Thiazole) FTIR->FG_Info MS Mass Spec - Molecular Ion (M⁺) - Fragmentation Pattern MW_Info Molecular Weight & Formula MS->MW_Info Structure Confirmed Structure: This compound H_Info->Structure C_Info->Structure FG_Info->Structure MW_Info->Structure

Caption: Logical flow from spectroscopic data to structure.

References

The Expanding Therapeutic Potential of Novel Thiazole-Containing Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Recent research has yielded a plethora of novel thiazole-containing compounds with potent and selective activities against a range of therapeutic targets. This technical guide provides an in-depth analysis of the latest advancements in the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel thiazole derivatives have emerged as significant candidates in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The anticancer activity of these compounds is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of PI3K/mTOR and Tubulin Polymerization

A notable mechanism of action for several new thiazole derivatives is the dual inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[9][10] For instance, a series of novel thiazole compounds were synthesized and evaluated for their inhibitory activities against PI3Kα and mTOR. Compound 3b from this series demonstrated potent inhibition of PI3Kα with an IC50 value of 0.086 µM and mTOR with an IC50 value of 0.221 µM.[10] This dual inhibition leads to cell cycle arrest and induction of apoptosis.[9][10]

Another key strategy employed by thiazole-containing anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] A series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with compound 5b emerging as the most active, exhibiting IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively.[7] Mechanistic studies confirmed that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel thiazole-containing compounds against various cancer cell lines.

Compound IDCancer Cell LineBiological ActivityIC50 (µM)Reference
3b Leukemia HL-60(TB)PI3Kα/mTOR InhibitionPI3Kα: 0.086, mTOR: 0.221[9][10]
3e Leukemia HL-60(TB)PI3Kα/mTOR Inhibition-[9]
5b MCF-7 (Breast)Tubulin Polymerization Inhibition0.48[7]
5b A549 (Lung)Tubulin Polymerization Inhibition0.97[7]
4c MCF-7 (Breast)Cytotoxicity, VEGFR-2 Inhibition2.57[8]
4c HepG2 (Liver)Cytotoxicity, VEGFR-2 Inhibition7.26[8]
4 MCF-7 (Breast)Cytotoxicity5.73[5]
3c MCF-7 (Breast)Cytotoxicity13.66[5]
S3P1c -Cytotoxicity-[6]
S3P2c -Cytotoxicity-[6]
S3P2d -Cytotoxicity-[6]
S3P3a -Cytotoxicity-[6]
S3P4d -Cytotoxicity-[6]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have historically played a crucial role in antimicrobial therapy, and recent research continues to highlight their potential.[3][11][12][13][14]

Newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial and antifungal activities.[15] For instance, compound 3 in one study exhibited the best antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively.[15] In terms of antifungal activity, compound 8 from the same series was the most potent, with MIC and MFC values of 0.08–0.23 mg/mL and 0.11–0.47 mg/mL, respectively.[15]

Another study focused on 1,3-thiazole and benzo[d]thiazole derivatives, where compounds 13 and 14 showed significant antibacterial and antifungal activity at concentrations of 50–75 µg/mL.[11] The mechanism of action for some of these compounds is predicted to be the inhibition of essential microbial enzymes like E. coli MurB and 14α-lanosterol demethylase.[15]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative novel thiazole-containing compounds.

Compound IDMicrobial StrainActivityMIC (mg/mL)MBC/MFC (mg/mL)Reference
3 Various BacteriaAntibacterial0.23–0.700.47–0.94[15]
2 Various BacteriaAntibacterial>0.17>0.23[15]
9 Various BacteriaAntibacterial>0.17>0.23[15]
8 Various FungiAntifungal0.08–0.230.11–0.47[15]
9 Various FungiAntifungal0.06–0.230.11–0.47[15]
1 Various FungiAntifungal--[15]
13 Gram+ve, Gram-ve Bacteria, FungiAntimicrobial0.05-0.075-[11]
14 Gram+ve, Gram-ve Bacteria, FungiAntimicrobial0.05-0.075-[11]
11 S. aureus, E. coli, A. nigerAntimicrobial0.150-0.200-[11]
12 S. aureus, E. coli, A. nigerAntimicrobial0.125-0.150-[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17][18]

The arachidonic acid pathway, which involves COX and LOX enzymes, is a critical target for anti-inflammatory drugs.[16] Certain thiazole derivatives have shown potent anti-inflammatory activities by blocking LOX-5 and COX-2.[16] A recent study on newly synthesized thiazole derivatives showed that compound 3c exhibited the most significant anti-inflammatory activity, with up to 44% inhibition in a carrageenan-induced rat paw edema model.[17] This highlights the potential of thiazole-based compounds as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of representative novel thiazole-containing compounds.

Compound IDAnimal ModelAssay% InhibitionTime PointReference
3c RatCarrageenan-induced paw edema443 hours[17]
3d RatCarrageenan-induced paw edema41-[17]
3a RatCarrageenan-induced paw edema--[17]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the evaluation of novel thiazole-containing compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test thiazole compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure bovine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), and GTP.

  • Compound Addition: The test thiazole compound or a control (e.g., colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase in absorbance is directly proportional to the amount of tubulin polymerization.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.[7]

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test thiazole compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.[15]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole compounds.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by novel thiazole compounds is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition (when active) Thiazole Novel Thiazole Compound (e.g., 3b) Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by novel thiazole compounds.

Tubulin_Polymerization_Workflow cluster_reagents Reagents cluster_process Experimental Process cluster_results Results Tubulin αβ-Tubulin Dimers Mix Mix Reagents Tubulin->Mix GTP GTP GTP->Mix Buffer Polymerization Buffer Buffer->Mix Add_Compound Add Thiazole Compound (e.g., 5b) or Control Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Polymerization Microtubule Polymerization Measure->Polymerization Control Inhibition Inhibition of Polymerization Measure->Inhibition Test Compound Data IC50 Calculation Polymerization->Data Inhibition->Data

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Antimicrobial_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute Serial Dilution of Thiazole Compound in 96-well Plate serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC (Lowest concentration with no growth on agar) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC of antimicrobial thiazole compounds.

References

An In-depth Technical Guide on the Potential Pharmacological Effects of 1-(Thiazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological potential of 1-(thiazol-2-yl)ethanamine derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising area.

Core Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and microbiology. The structural versatility of this core allows for modifications that can be tailored to interact with a variety of biological targets.

Anticancer Potential

Thiazole-containing compounds are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[3][4] While direct studies on a wide range of this compound derivatives are emerging, research on structurally related analogs provides strong evidence for their potential as anticancer agents. For instance, derivatives featuring a hydrazono-ethyl linkage to a second thiazole ring have shown significant growth inhibition against various cancer cell lines.[5]

The proposed mechanism of anticancer action for many thiazole derivatives involves the modulation of key signaling pathways that are often dysregulated in cancer. One of the primary targets is the kinase family of enzymes, which play a crucial role in cell signaling and proliferation.[4] Inhibition of specific kinases can halt the uncontrolled growth of cancer cells. Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[3][4]

Antimicrobial Activity

The thiazole moiety is a well-established pharmacophore in the development of antimicrobial agents.[6][7] Derivatives of this compound are anticipated to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action for antimicrobial thiazoles often involves the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The amphiphilic nature of some thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes.[7]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data for structurally related this compound derivatives, showcasing their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole Derivatives [5]

Compound IDModificationCell LineIC50 (µM)
11b 4-(4-Methoxyphenyl)thiazol-2-ylHepG2> 50
11c 4-(4-Chlorophenyl)thiazol-2-ylHepG29.86 ± 0.78
11e 4-(4-Nitrophenyl)thiazol-2-ylHepG2> 50
4c Not specified in abstractHCT-1163.80 ± 0.80
4d Not specified in abstractHCT-1163.65 ± 0.90
8c Not specified in abstractHCT-1163.16 ± 0.90

Table 2: Antimicrobial Activity of 2-Amino Thiazole Derivatives [6]

Compound IDBacterial/Fungal StrainConcentration (µg/ml)Zone of Inhibition (mm)
Compound A Bacillus subtilis5014
10018
Escherichia coli5012
10016
Aspergillus niger5013
10017
Candida albicans5015
10019
Compound B Bacillus subtilis5016
10020
Escherichia coli5014
10018
Aspergillus niger5015
10019
Candida albicans5017
10021

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide exemplary experimental protocols for the synthesis and biological evaluation of this compound derivatives, adapted from literature on related compounds.

General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives, which can be adapted from patent literature describing the preparation of similar thiazole compounds.[8]

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (as a catalyst)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Resazurin or other viability indicators (optional)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain and add it to each well.

  • Include a positive control (microbe with a known effective antibiotic/antifungal) and a negative control (microbe with no compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological evaluation of this compound derivatives.

experimental_workflow_anticancer cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound Core synthesis Derivative Synthesis start->synthesis Chemical Modification purification Purification & Characterization synthesis->purification Crude Product mtt_assay MTT Assay purification->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->mtt_assay Cell Seeding ic50 IC50 Determination mtt_assay->ic50 Absorbance Data pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis Active Compounds apoptosis_assay Apoptosis Assay ic50->apoptosis_assay

Caption: Workflow for Anticancer Evaluation.

signaling_pathway_anticancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Thiazole This compound Derivative Thiazole->RTK Inhibition Thiazole->PI3K Inhibition Thiazole->Bcl2 Inhibition

Caption: Potential Anticancer Signaling Pathways.

experimental_workflow_antimicrobial cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound Core synthesis Derivative Synthesis start->synthesis Chemical Modification purification Purification & Characterization synthesis->purification Crude Product mic_assay Broth Microdilution Assay purification->mic_assay Test Compounds strain_prep Microbial Strain Preparation strain_prep->mic_assay Standardized Inoculum mic_determination MIC Determination mic_assay->mic_determination Growth Inhibition Data membrane_permeability Membrane Permeability Assay mic_determination->membrane_permeability Active Compounds enzyme_inhibition Enzyme Inhibition Assay mic_determination->enzyme_inhibition

Caption: Workflow for Antimicrobial Evaluation.

References

Unraveling the Molecular Mechanisms of 1-(Thiazol-2-yl)ethanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Thiazol-2-yl)ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their interactions with key biological targets implicated in cancer, neurological disorders, and microbial infections. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various this compound analogs and related thiazole derivatives against several key biological targets. This data provides a comparative overview of their potency and selectivity.

Compound ID/ReferenceTargetAssay TypeIC50/Ki/MIC
VEGFR-2 Inhibitors
Thiazole Derivative 5VEGFR-2Kinase Assay0.044 µM[1]
Thiazole Derivative 11bVEGFR-2Kinase AssayPotent Activity
Thiazole-based sulfonamide M5MCF-7 cellsCytotoxicity Assay18.53 µg/ml[2]
Thiazolidine-2,4-dione 22VEGFR-2Kinase Assay0.079 µM[3]
Thiazolyl Coumarin 6dVEGFR-2Kinase Assay10.5 µM[4]
Carbonic Anhydrase Inhibitors
Thiazole-methylsulfonyl 2ahCA IEnzyme Inhibition39.38 µM
Thiazole-methylsulfonyl 2ahCA IIEnzyme Inhibition39.16 µM
Thiazole-methylsulfonyl 2hhCA IEnzyme Inhibition198.04 µM
Thiazole-methylsulfonyl 2hhCA IIEnzyme Inhibition86.64 µM[5]
Morpholine-thiazole 24bCA-IIEnzyme Inhibition14.68 µM[6]
Acetylcholinesterase Inhibitors
Thiazolylhydrazone 2iAChEEnzyme Inhibition0.028 µM[7]
Thiazole-based derivative 10AChEEnzyme Inhibition103.24 nM[8]
Thiazole-based derivative 16AChEEnzyme Inhibition108.94 nM[8]
Antimicrobial Activity
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivativeE. coliMICStrong Activity

Key Biological Targets and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][12][13] These pathways ultimately promote endothelial cell proliferation, migration, and survival. This compound analogs have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling events and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Gene Expression (Proliferation, Migration, Survival) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole_Analog This compound Analog Thiazole_Analog->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition.
Carbonic Anhydrase IX in Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is induced by hypoxia.[14] It plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[15] This activity helps cancer cells to survive and proliferate in the acidic tumor microenvironment.[15] Inhibition of CA IX can disrupt pH regulation, leading to apoptosis and reduced tumor growth and invasion.[16] Thiazole-containing compounds have been investigated as inhibitors of carbonic anhydrases.

CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX Carbonic Anhydrase IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ HCO3_ext HCO3- HCO3_in HCO3- HCO3_ext->HCO3_in Transport CAIX->H_ext CAIX->HCO3_ext Thiazole_Analog Thiazole Analog Thiazole_Analog->CAIX Inhibition pH_regulation pH Homeostasis & Cell Survival HCO3_in->pH_regulation

Carbonic Anhydrase IX Mechanism of Action.
Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[17] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, contributing to cognitive decline.[18][19] AChE inhibitors increase the levels of ACh in the synaptic cleft by preventing its breakdown, thereby enhancing cholinergic neurotransmission.[19][20] Certain this compound analogs have shown potent inhibitory activity against AChE, suggesting their potential as therapeutic agents for Alzheimer's disease.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Thiazole_Analog This compound Analog Thiazole_Analog->AChE Inhibition Signal Signal Transduction AChR->Signal

Acetylcholinesterase and Cholinergic Synapse.

Detailed Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound analogs against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • VEGFR-2 specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 5 µL of the test compound dilution to each well. For positive control (100% activity) and blank (no enzyme) wells, add 5 µL of kinase buffer with the same DMSO concentration.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to all wells except the blank wells.

  • Add 10 µL of kinase buffer to the blank wells.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase buffer to all wells. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the plate at 30°C for 45-60 minutes.[21]

  • After incubation, add 25 µL of Kinase-Glo™ Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The "Blank" value is subtracted from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

VEGFR2_Assay_Workflow A Prepare Serial Dilutions of This compound Analog B Add Compound, Enzyme (VEGFR-2), and Buffer to 96-well Plate A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction and Add Luminescent Detection Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

VEGFR-2 Kinase Inhibition Assay Workflow.
Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of carbonic anhydrase activity.

Materials:

  • Purified carbonic anhydrase (e.g., bovine CA-II or human recombinant CA IX)

  • Assay Buffer (e.g., 10 mM Tris-SO₄, pH 7.4)

  • Substrate: p-nitrophenyl acetate (pNPA)

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer. The final DMSO concentration should be kept low.

  • In a 96-well plate, add 80 µL of the CA enzyme working solution to the sample and enzyme control wells. Add 90 µL of assay buffer to the blank wells.

  • Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of the solvent to the enzyme control and blank wells. Add 10 µL of acetazolamide to the inhibitor control wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the pNPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CA_Assay_Workflow A Prepare Serial Dilutions of Thiazole Analog B Add Enzyme (CA) and Inhibitor to 96-well Plate A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with p-Nitrophenyl Acetate (pNPA) C->D E Measure Absorbance at 405 nm (Kinetic Mode) D->E F Data Analysis: Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Carbonic Anhydrase Inhibition Assay Workflow.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity and screening for its inhibitors.[22][23]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Assay Buffer (0.1 M phosphate buffer, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Tacrine (standard inhibitors)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Prepare serial dilutions of the test compounds and standard inhibitors in the assay buffer.

  • In a 96-well plate, set up the following reactions:

    • Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubate the plate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method_Workflow A Prepare Reagents: AChE, DTNB, ATCI, and Inhibitors B Add Reagents and Inhibitors to 96-well Plate A->B C Pre-incubate at 25°C B->C D Initiate Reaction with Acetylthiocholine Iodide (ATCI) C->D E Measure Absorbance at 412 nm (Kinetic Mode) D->E F Data Analysis: Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Ellman's Method for AChE Inhibition Assay.

References

CAS number and molecular information for 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and molecular information for 1-(Thiazol-2-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also includes general methodologies for the synthesis and biological evaluation of related thiazole derivatives.

Molecular and Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are definitive, a specific CAS number for the free base is not consistently reported in public databases. The most frequently cited CAS number is for its hydrochloride salt.

PropertyValueSource
CAS Number (HCl Salt) 947662-64-8[1]
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.19 g/mol [2]
Canonical SMILES CC(N)C1=NC=CS1Inferred from structure
InChI Key Inferred from structureInferred from structure

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the specific synthesis of this compound, a plausible approach involves the reaction of a 1-halo-1-thiazolylethane derivative or the reduction of 1-(thiazol-2-yl)ethanone.

Proposed Synthetic Pathway: Reductive Amination of 1-(Thiazol-2-yl)ethanone

A viable and common method for the synthesis of amines is the reductive amination of a corresponding ketone. This pathway offers good yields and stereochemical control if a chiral reducing agent is employed.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(thiazol-2-yl)ethanone (1 equivalent) in an appropriate solvent such as methanol or ethanol, add a primary amine source, for example, ammonium acetate or ammonia in ethanol (excess, ~10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extraction: Partition the residue between an aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1-(Thiazol-2-yl)ethanone 1-(Thiazol-2-yl)ethanone Imine Formation Imine Formation 1-(Thiazol-2-yl)ethanone->Imine Formation Amine Source Amine Source (e.g., NH4OAc) Amine Source->Imine Formation Reduction Reduction (e.g., NaBH4) Imine Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While the thiazole moiety is a common scaffold in a multitude of biologically active compounds with activities ranging from antimicrobial to anticancer, there is a lack of specific biological data for this compound in the public domain.[3][4] Thiazole derivatives have been reported to act as inhibitors of various enzymes and as antagonists for certain receptors.[3]

Given the structural similarity to other bioactive small molecules, it is plausible that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

A general workflow for screening the biological activity of a novel compound like this compound is outlined below.

G Compound This compound HTS High-Throughput Screening Compound->HTS Initial Screening Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR Studies Preclinical Preclinical Studies Lead_Optimization->Preclinical In vivo models Clinical Clinical Trials Preclinical->Clinical

General drug discovery workflow.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. This guide provides the foundational chemical information and outlines plausible synthetic and screening methodologies. The lack of specific biological data highlights an opportunity for novel research to explore the therapeutic potential of this and related compounds. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the properties and applications of this compound.

References

Physical and chemical properties of 1-(Thiazol-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed experimental protocols, and potential biological significance of 1-(Thiazol-2-yl)ethanamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and pharmacology.

Chemical Identity and Physical Properties

This compound hydrochloride is a chiral amine containing a thiazole heterocyclic ring. It exists as a racemic mixture and as individual enantiomers. For clarity, this guide distinguishes between the racemic form, the (R)-enantiomer, and its structural isomer, 2-(thiazol-2-yl)ethanamine, which is commonly found as a dihydrochloride salt.

Table 1: Core Physical and Chemical Properties

PropertyThis compound HCl (Racemic)(R)-1-(Thiazol-2-yl)ethanamine HCl2-(Thiazol-2-yl)ethanamine •2HCl
CAS Number 947662-64-81427063-33-918453-07-1
Molecular Formula C₅H₉ClN₂SC₅H₉ClN₂SC₅H₁₀Cl₂N₂S
Molecular Weight 164.66 g/mol 164.66 g/mol 201.12 g/mol [1]
Appearance White to off-white solidData not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not available (decomposes)Data not available (decomposes)Data not available (decomposes)
Solubility Water solubility enhanced by HCl salt formWater solubility enhanced by HCl salt formData not available
pKa Data not availableData not availableData not available
Storage Inert atmosphere, Room TemperatureSealed in dry, Room TemperatureInert atmosphere, Room Temperature

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H NMR
Thiazole H-47.6 - 7.8Doublet, deshielded by adjacent sulfur and nitrogen atoms.
Thiazole H-57.2 - 7.4Doublet, coupled to H-4.
CH-NH₃⁺4.5 - 4.8Quartet, deshielded by the thiazole ring and the protonated amine.
CH₃1.6 - 1.8Doublet, coupled to the methine proton.
NH₃⁺8.0 - 9.0Broad singlet, exchangeable with D₂O.
¹³C NMR
Thiazole C-2168 - 172Quaternary carbon, significantly deshielded by N and S.
Thiazole C-4142 - 145Deshielded aromatic carbon.
Thiazole C-5120 - 125Aromatic carbon.
CH-NH₃⁺50 - 55Aliphatic carbon attached to the thiazole ring and nitrogen.
CH₃18 - 22Aliphatic carbon.

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and analysis of this compound hydrochloride, based on established chemical principles for similar molecules.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of the corresponding ketone, 2-acetylthiazole. This precursor is commercially available.

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir the mixture at room temperature for 2-4 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3 x 50 mL).

  • Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base. This can be purified further by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a stoichiometric amount of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

G cluster_synthesis Synthetic Workflow 2-Acetylthiazole 2-Acetylthiazole Imine Formation Imine Formation 2-Acetylthiazole->Imine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine Formation Intermediate Imine Intermediate Imine Imine Formation->Intermediate Imine Reduction Reduction Intermediate Imine->Reduction NaBH3CN NaBH3CN NaBH3CN->Reduction Racemic Free Base Racemic Free Base Reduction->Racemic Free Base Salt Formation Salt Formation Racemic Free Base->Salt Formation HCl in Ether HCl in Ether HCl in Ether->Salt Formation Final Product Final Product Salt Formation->Final Product This compound HCl

Proposed synthesis of this compound HCl.
Analytical Method: Chiral HPLC

To analyze the enantiomeric purity of this compound hydrochloride, a chiral High-Performance Liquid Chromatography (HPLC) method is required. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is typically added to the mobile phase to improve peak shape and resolution for basic analytes. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of the racemic this compound hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare samples of enantiomerically enriched or pure material in the same manner.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to establish resolution. Subsequently, inject the test samples to determine their enantiomeric excess.

G cluster_hplc Chiral HPLC Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Chiral Column Chiral Column HPLC System->Chiral Column Mobile Phase Flow UV Detector UV Detector Chiral Column->UV Detector Separated Enantiomers Data Analysis Data Analysis UV Detector->Data Analysis Chromatogram

General workflow for chiral HPLC analysis.

Biological Activity and Signaling Pathway

Potential as a Selective Serotonin Reuptake Inhibitor (SSRI)

There are indications that (R)-1-(Thiazol-2-yl)ethanamine hydrochloride may function as a selective serotonin reuptake inhibitor (SSRI). SSRIs are a widely used class of drugs for the treatment of depression and anxiety disorders.

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT) in the presynaptic neuron terminal.[2][3] This inhibition prevents the reabsorption of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission to the postsynaptic neuron.[3] The therapeutic effects of SSRIs are generally not immediate and are thought to involve long-term neuroadaptive changes, including the desensitization of serotonin autoreceptors and alterations in gene expression related to neuroplasticity.[3]

G cluster_neuron Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Presynaptic Neuron->Serotonin (5-HT) Release Postsynaptic Neuron Postsynaptic Neuron SERT Transporter SERT Transporter Serotonin (5-HT)->SERT Transporter Reuptake 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor Binding & Signal SERT Transporter->Presynaptic Neuron SSRI 1-(Thiazol-2-yl) ethanamine HCl SSRI->SERT Transporter Blocks

Simplified SSRI mechanism of action.

Conclusion

This compound hydrochloride represents a chiral molecule of interest for further investigation, particularly its (R)-enantiomer, which shows potential as a selective serotonin reuptake inhibitor. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a solid foundation based on known chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a starting point for researchers to produce and characterize this compound, paving the way for more detailed pharmacological and toxicological studies.

References

The Synthesis of Novel Bioactive Thiazol-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis of new bioactive thiazol-2-amines, focusing on key experimental protocols, quantitative biological data, and the underlying signaling pathways.

Core Synthetic Methodologies

The construction of the thiazol-2-amine core is most famously achieved through the Hantzsch thiazole synthesis. This method, along with its modern variations, remains a cornerstone for generating a diverse library of these compounds. The fundamental reaction involves the condensation of an α-haloketone with a thiourea derivative.[1]

Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis provides a straightforward route to 2-aminothiazoles. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [2]

  • To a solution of the appropriate α-bromoethanone derivative in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the substituted thiourea.[2]

  • The reaction mixture is then heated, typically at temperatures ranging from 70°C to reflux, for a period of 2 to 14 hours.[2][3]

  • Reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product hydrobromide salt.[2]

  • The precipitate is collected by filtration and washed with a cold solvent like acetone.[2]

  • The solid is then dissolved in an aqueous basic solution (e.g., 2 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate).[2]

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminothiazole derivative.[2]

Microwave-Assisted Synthesis

To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of thiazol-2-amines. This technique often leads to shorter reaction times and cleaner reaction profiles. For instance, the cyclic condensation of an α-bromoketone and N-substituted thiourea in anhydrous ethanol can be efficiently carried out under microwave irradiation at 80°C for 30 minutes.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)thiazol-2-amines [4]

  • In a microwave-safe vessel, combine the α-bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) and the N-substituted thiourea in anhydrous ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80°C for 30 minutes.[4]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography, to yield the final product.

Biological Activities and Quantitative Data

Thiazol-2-amine derivatives have demonstrated a remarkable breadth of biological activities. The following tables summarize the quantitative data for selected compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

Many thiazol-2-amine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.[5]

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
55 N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis0.024[3]
20 4,5-butylidene-substituted benzylic amineH1299 (Lung Carcinoma)4.89[5]
20 4,5-butylidene-substituted benzylic amineSHG-44 (Glioma)4.03[5]
10s N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (Gastric Adenocarcinoma)0.36-0.86[6]
4i N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 µg/mL[7]
Kinase Inhibitory Activity

A significant area of research has focused on thiazol-2-amines as inhibitors of various protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Compound IDTarget KinaseIC₅₀ (nM)Reference
18 Aurora A Kinase8.0[8]
18 Aurora B Kinase9.2[8]
4v ROCK II20[9]
9 VEGFR-2400[5]
Antimicrobial Activity

The thiazol-2-amine scaffold is also a promising starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
20 Mycobacterium tuberculosis4.5[2]
57-60 Pseudomonas aeruginosa ATCC 2985315.625–31.25[10]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of bioactive thiazol-2-amines, Graphviz diagrams are provided below.

Synthesis and Biological Evaluation Workflow

The general workflow for the discovery and evaluation of new bioactive thiazol-2-amines involves several key stages, from initial synthesis to detailed biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_advanced Advanced Evaluation start Starting Materials (α-Haloketone, Thiourea) synthesis Chemical Synthesis (e.g., Hantzsch Reaction) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis moa Mechanism of Action Studies lead_opt->moa in_vivo In Vivo Studies (Animal Models) moa->in_vivo

Caption: General workflow for the synthesis and biological evaluation of thiazol-2-amines.

Kinase Inhibition Signaling Pathway

Many bioactive thiazol-2-amines exert their anticancer effects by inhibiting protein kinases involved in cell growth and proliferation signaling pathways, such as the Aurora kinase pathway.

G cluster_pathway Aurora Kinase Signaling Pathway in Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Apoptosis Apoptosis AuroraA->Apoptosis AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Apoptosis Proliferation Cell Proliferation Spindle->Proliferation Cytokinesis->Proliferation Thiazol2Amine Thiazol-2-amine Inhibitor Thiazol2Amine->AuroraA Thiazol2Amine->AuroraB

Caption: Inhibition of Aurora Kinases by thiazol-2-amine derivatives disrupts mitosis.

This guide provides a foundational understanding of the synthesis and biological importance of thiazol-2-amines. The methodologies and data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile heterocyclic scaffold.

References

Methodological & Application

Synthetic Routes for the Preparation of 1-(Thiazol-2-yl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various synthetic routes to prepare 1-(Thiazol-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. The described methods offer different approaches to this target molecule, each with its own advantages and considerations.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, agrochemicals, and materials. The efficient and scalable synthesis of this amine is therefore of significant interest to the scientific community. This application note outlines three primary synthetic strategies starting from the common precursor, 2-acetylthiazole:

  • Reductive Amination via the Leuckart Reaction: A direct, one-pot method for the conversion of a ketone to an amine using ammonium formate.

  • Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from an alkyl halide precursor, preventing over-alkylation.

  • Reduction of 2-Acetylthiazole Oxime: A two-step process involving the formation of an oxime intermediate followed by its reduction to the desired amine.

A preparatory route for the key starting material, 2-acetylthiazole, is also detailed.

Synthetic Workflow Overview

The following diagram illustrates the general workflow and the relationship between the different synthetic routes described in this document.

Synthetic Workflow cluster_0 Starting Material Synthesis cluster_1 Synthetic Routes 2-Bromothiazole 2-Bromothiazole 2-Acetylthiazole 2-Acetylthiazole 2-Bromothiazole->2-Acetylthiazole n-BuLi, Ethyl Acetate Leuckart_Intermediate Imine Intermediate 2-Acetylthiazole->Leuckart_Intermediate Leuckart Reaction (Ammonium Formate) Oxime 2-Acetylthiazole Oxime 2-Acetylthiazole->Oxime Hydroxylamine Alcohol 1-(Thiazol-2-yl)ethanol 2-Acetylthiazole->Alcohol Reduction (e.g., NaBH4) This compound This compound Leuckart_Intermediate->this compound Oxime->this compound Reduction Bromo 2-(1-Bromoethyl)thiazole Alcohol->Bromo Bromination Phthalimide N-(1-(Thiazol-2-yl)ethyl)phthalimide Bromo->Phthalimide Gabriel Synthesis (K-Phthalimide) Phthalimide->this compound Hydrazinolysis Gabriel Synthesis 2-Acetylthiazole 2-Acetylthiazole Alcohol 1-(Thiazol-2-yl)ethanol 2-Acetylthiazole->Alcohol NaBH4 Bromo 2-(1-Bromoethyl)thiazole Alcohol->Bromo PBr3 Phthalimide N-substituted Phthalimide Bromo->Phthalimide K-Phthalimide Amine This compound Phthalimide->Amine Hydrazine Oxime Reduction 2-Acetylthiazole 2-Acetylthiazole Oxime 2-Acetylthiazole Oxime 2-Acetylthiazole->Oxime NH2OH.HCl, Base Amine This compound Oxime->Amine NaBH4, ZrCl4, Al2O3

Application of 1-(Thiazol-2-yl)ethanamine as a Synthetic Building Block: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(Thiazol-2-yl)ethanamine as a versatile synthetic building block in drug discovery and medicinal chemistry. The unique structural features of this compound, combining a reactive primary amine with a biologically active thiazole scaffold, make it an attractive starting material for the synthesis of novel therapeutic agents.

Introduction

This compound is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethylamine side chain provides a convenient handle for introducing diverse functionalities through reactions such as acylation, alkylation, and condensation, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications and Biological Activities of Derivatives

Derivatives of this compound have shown promise in several therapeutic areas. The primary amino group allows for the facile synthesis of amides, sulfonamides, and ureas, leading to compounds with a variety of biological targets.

Antimicrobial Agents

Thiazole-containing compounds are known to exhibit significant antibacterial and antifungal properties. The general mechanism often involves the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiazol-2-aminesE. coli6.25[1]
Thiazol-2-aminesS. typhi25[1]
Thiazol-2-aminesP. aeruginosa25[1]
NaphthylthiazolylamineP. aeruginosa62.5[2]

Note: The data presented is for structurally related thiazole derivatives and serves as an indication of the potential of compounds derived from this compound.

Anticancer Agents

The thiazole scaffold is a key component of several anticancer drugs that act as kinase inhibitors. By targeting specific protein kinases involved in cell signaling pathways, these compounds can inhibit tumor growth and proliferation. For example, derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (VEGFR-2), a key regulator of angiogenesis.

Table 2: Representative Anticancer Activity of Thiazole Derivatives

Compound ClassCell LineIC50 (µM)TargetReference
Thiazole-based derivativesMCF-7 (Breast Cancer)2.57VEGFR-2[3]
Thiazole-based derivativesHepG2 (Liver Cancer)7.26VEGFR-2[3]
Thiazolyl-indole-carboxamidesMCF-7 (Breast Cancer)6.10Multi-kinase[4]
Thiazolyl-indole-carboxamidesMCF-7 (Breast Cancer)6.49Multi-kinase[4]

Note: The data presented is for structurally related thiazole derivatives and serves as an indication of the potential of compounds derived from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: Acylation of this compound with an Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of an N-acyl derivative of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-1-(thiazol-2-yl)ethanamine derivative.

Characterization Data (Exemplary for N-(1-(thiazol-2-yl)ethyl)acetamide):

A similar acylation of 2-aminothiazole with acetyl chloride has been reported to yield N-(thiazol-2-yl)acetamide.[4] The characterization of the product from this compound would be expected to show signals corresponding to the ethyl group in addition to the thiazole and acetyl moieties in ¹H and ¹³C NMR spectra.

Protocol 2: Amide Coupling of this compound with a Carboxylic Acid using a Coupling Agent

This protocol details the synthesis of an amide derivative using a peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Visualizations

The following diagrams illustrate a general experimental workflow and a representative signaling pathway that can be targeted by derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_bioassay Biological Evaluation start This compound reaction Acylation / Amide Coupling start->reaction reagents Acyl Chloride / Carboxylic Acid + Coupling Reagents reagents->reaction product N-Substituted Derivative reaction->product purification Column Chromatography / Recrystallization product->purification analysis NMR, MS, etc. purification->analysis screening Antimicrobial / Anticancer Screening analysis->screening data MIC / IC50 Determination screening->data

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (KDR) PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Akt Akt PI3K->Akt Akt->Gene Thiazole_Derivative Thiazole Derivative (Kinase Inhibitor) Thiazole_Derivative->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway, a potential target for anticancer thiazole derivatives.

References

Application Note: Synthesis of Fluorinated 1-(Thiazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of fluorinated 1-(thiazol-2-yl)ethanamine derivatives, a class of compounds with significant potential in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The described synthetic route is a three-step process commencing with the Hantzsch synthesis of a thiazole core, followed by α-fluorination of a ketone intermediate, and concluding with reductive amination to yield the target ethanamine. This document offers comprehensive experimental procedures, tabulated quantitative data, and visualizations to guide researchers in the preparation and exploration of these valuable fluorinated scaffolds.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant area of interest is their application as kinase inhibitors in oncology. The strategic introduction of fluorine atoms into pharmacologically active molecules is a widely adopted strategy in drug design to modulate their physicochemical and pharmacokinetic properties. This protocol details a reliable method for the synthesis of fluorinated this compound derivatives, providing a foundation for the development of novel therapeutic agents.

Overall Synthetic Scheme

The synthesis of fluorinated this compound derivatives can be achieved through a three-step synthetic sequence starting from readily available materials. The overall workflow is depicted below.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: α-Fluorination cluster_2 Step 3: Reductive Amination start Thioformamide + 3-Bromobutan-2-one intermediate1 1-(Thiazol-2-yl)ethan-1-one start->intermediate1 Reflux in Ethanol intermediate2 2-Bromo-1-(thiazol-2-yl)ethan-1-one intermediate1->intermediate2 Phenyltrimethylammonium tribromide, THF final_product Fluorinated this compound Derivatives intermediate2->final_product 1. NH4OAc, NaBH3CN, Methanol 2. Fluorinating Agent (e.g., Selectfluor)

Caption: Synthetic workflow for fluorinated this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 1-(Thiazol-2-yl)ethan-1-one (Intermediate 1)

This procedure follows the principles of the Hantzsch thiazole synthesis.

Materials:

  • 3-Bromobutan-2-one

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of thioformamide (1.0 eq) in ethanol, add 3-bromobutan-2-one (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(thiazol-2-yl)ethan-1-one.

Step 2: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethan-1-one (Intermediate 2)

Materials:

  • 1-(Thiazol-2-yl)ethan-1-one (Intermediate 1)

  • Phenyltrimethylammonium tribromide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 1-(thiazol-2-yl)ethan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture at 35°C and stir for 3 hours.

  • Allow the reaction to stand overnight at room temperature.

  • Filter the solid precipitate and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and purify by silica gel column chromatography (eluent: 20/80 ethyl acetate/petroleum ether) to yield 2-bromo-1-(thiazol-2-yl)ethan-1-one.[1]

Step 3: Synthesis of Fluorinated this compound Derivatives

This step involves a one-pot reductive amination and subsequent fluorination.

Materials:

  • 2-Bromo-1-(thiazol-2-yl)ethan-1-one (Intermediate 2)

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromo-1-(thiazol-2-yl)ethan-1-one (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the formation of the amine intermediate by TLC.

  • Once the reductive amination is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in acetonitrile and add Selectfluor (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired fluorinated this compound derivative.

Quantitative Data

The following table summarizes typical yields and key analytical data for the synthesized compounds.

CompoundStepStarting Material(s)Reagent(s)SolventYield (%)Melting Point (°C)1H NMR (δ, ppm)
1-(Thiazol-2-yl)ethan-1-one1Thioformamide, 3-Bromobutan-2-one-Ethanol75-85N/A (Oil)8.03 (d, 1H), 7.75 (d, 1H), 2.65 (s, 3H)
2-Bromo-1-(thiazol-2-yl)ethan-1-one21-(Thiazol-2-yl)ethan-1-onePhenyltrimethylammonium tribromideTHF88[1]54-558.03 (d, 1H), 7.75 (d, 1H), 4.70 (s, 2H)[1]
Fluorinated this compound32-Bromo-1-(thiazol-2-yl)ethan-1-oneNH4OAc, NaBH3CN, SelectfluorMethanol/ACN40-60VariesCharacteristic doublet for CH-F, signals for thiazole protons and ethylamine

Biological Context: Kinase Inhibition

Many thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. These small molecule inhibitors typically compete with ATP for binding to the active site of the kinase, thereby blocking the downstream phosphorylation cascade that promotes cell proliferation and survival.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding KinaseCascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade Activation TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Activation CellularResponse Cell Proliferation & Survival TranscriptionFactors->CellularResponse Gene Expression Inhibitor Fluorinated This compound Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a thiazole derivative.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of fluorinated this compound derivatives. The described methods are based on well-established chemical transformations and can be readily adapted for the generation of a library of analogs for structure-activity relationship studies. The presented data and visualizations serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for In-vitro Screening of Antimicrobial Activity of 1-(Thiazol-2-yl)ethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The thiazole ring is a core structure in several clinically approved drugs.[1] The growing concern over antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[4] Compounds incorporating the 1-(Thiazol-2-yl)ethanamine scaffold are of particular interest for screening as potential new antimicrobial drugs. Their amphiphilic nature, containing both hydrophobic and hydrophilic components, may facilitate penetration of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[2]

This document provides detailed application notes and standardized protocols for the in-vitro screening of the antimicrobial activity of this compound compounds. These protocols are designed to be readily implemented in a standard microbiology laboratory to determine the susceptibility of various bacterial strains to these compounds.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. While specific data for this compound compounds is limited in the public domain, the data for structurally related thiazole derivatives provide a valuable reference for expected activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[3]
4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoleGram-positive & Gram-negative bacteriaNot specified[3]
2,5-dichloro thienyl-substituted thiazolesStaphylococcus aureus6.25 - 12.5[3]
2,5-dichloro thienyl-substituted thiazolesEscherichia coli6.25 - 12.5[3]
2,5-dichloro thienyl-substituted thiazolesKlebsiella pneumoniae6.25 - 12.5[3]
2,5-dichloro thienyl-substituted thiazolesPseudomonas aeruginosa6.25 - 12.5[3]
Pyrazolo-thiazolin-4-one derivative (7b)Various pathogens0.22 - 0.25[6]
2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazoleE. coli, P. aeruginosa, S. aureus5 - 10[7][8]

Experimental Protocols

Two standard and widely accepted methods for in-vitro antimicrobial susceptibility testing are detailed below: Broth Microdilution and Agar Disk Diffusion.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Sterile 96-well microtiter plates[9]

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[10]

  • Multichannel pipette

  • Incubator (35 ± 2°C)[10]

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11]

    • Dilute the standardized inoculum in CAMHB to the final required concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.[9]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[9]

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds (this compound derivatives)

  • Bacterial cultures

  • Sterile cotton swabs[10]

  • Forceps

  • Incubator (35 ± 2°C)[10]

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described in the Broth Microdilution protocol.[10]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10]

    • Gently press each disk to ensure complete contact with the agar surface.[10]

    • Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[12]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the understanding of the experimental process and a potential mechanism of action for thiazole-based compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound 1. Prepare Compound Stock & Dilutions Plate 3. Inoculate Microtiter Plate / Agar Plate Compound->Plate Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate 4. Incubate (35°C, 16-20h) Plate->Incubate Read 5. Read Results (MIC / Zone of Inhibition) Incubate->Read Data 6. Data Analysis & Comparison Read->Data

Caption: Experimental workflow for in-vitro antimicrobial screening.

signaling_pathway cluster_cell Bacterial Cell Thiazole This compound Compound Target Bacterial Target (e.g., DNA Gyrase, DHFR) Thiazole->Target Binds to Inhibition Inhibition of Essential Process Target->Inhibition Leads to Growth Inhibition of Bacterial Growth Inhibition->Growth

Caption: Potential mechanism of action for thiazole compounds.

References

Application Notes and Protocols: Molecular Docking Simulation of 1-(Thiazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking simulations of 1-(Thiazol-2-yl)ethanamine derivatives with various protein targets. This guide is intended for researchers and scientists in the field of drug discovery and development to facilitate the identification and optimization of novel therapeutic agents.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous clinically approved drugs.[1][2] Derivatives of this compound, in particular, have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[3][4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[6][7][8] This in-silico approach is instrumental in modern drug discovery for screening virtual libraries of compounds, elucidating structure-activity relationships, and guiding the rational design of more potent and selective drug candidates.[3]

Target Proteins for this compound Derivatives

Several protein targets have been identified for thiazole-based compounds, highlighting their therapeutic potential across different disease areas. These include:

  • Bacterial DNA Gyrase (GyrB Subunit): A crucial enzyme in bacteria responsible for DNA supercoiling, making it an attractive target for novel antibacterial agents.[3][9] Thiazole derivatives have been designed to inhibit the ATP-binding domain of the GyrB subunit.[3]

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in cancer.[10] Thiazole derivatives have been developed as inhibitors of various kinases, including B-RAFV600E and cyclin-dependent kinases (CDKs).[10]

  • Bcl-2 Family Proteins: These are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. Thiazole-based molecules have been designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.

  • FabH Inhibitors: β-ketoacyl-ACP synthase III (FabH) is an essential enzyme in bacterial fatty acid synthesis, representing a validated target for antimicrobial drug discovery.[11]

  • Rho Family GTPases (e.g., Rho6): These proteins are involved in regulating the actin cytoskeleton and are implicated in cancer cell migration and invasion.[12]

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of representative thiazole derivatives against their respective target proteins.

Table 1: Binding Affinity of Thiazole Derivatives with Target Proteins

DerivativeTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Reference
N-substituted thiazole derivative S2FabH (PDB ID: 3iL9)Molegro Virtual Docker-144.236 (MolDock Score)[11]
N-substituted thiazole derivative S5FabH (PDB ID: 3iL9)Molegro Virtual Docker-138.931 (MolDock Score)[11]
N-substituted thiazole derivative S6FabH (PDB ID: 3iL9)Molegro Virtual Docker-135.532 (MolDock Score)[11]
2-ethylidenehydrazono-5-arylazothiazole 5aRho6PyRx-virtual screening-8.2[12]
Thiazole derivative 13aRho6PyRx-virtual screening-9.2[12]
2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one (2j)1KZNAutoDock Vina-6.8[13]
Chloramphenicol (Standard)1KZNAutoDock Vina-7.4[13]

Note: Different docking software employ distinct scoring functions, and therefore, direct comparison of scores across different platforms is not recommended.[14] Lower binding energy values generally indicate a higher predicted binding affinity.[14][15]

Table 2: In Vitro Inhibitory Activity of Thiazole Derivatives

DerivativeTargetAssayIC50Reference
Compound 40B-RAFV600E KinaseKinase Inhibition Assay23.1 ± 1.2 nM[10]
Dabrafenib (Standard)B-RAFV600E KinaseKinase Inhibition Assay47.2 ± 2.5 nM[10]
Thiazole derivative 11Human Colon Carcinoma (HCT-116)MTT AssayModerate Activity[5]
Thiazole derivative 6Human Colon Carcinoma (HCT-116)MTT AssayLess Active than 11[5]
Thiazole coumarin derivative 5aStaphylococcus aureus & Escherichia coliAgar Well DiffusionMIC: 62.5 µg/mL[4]
Thiazole coumarin derivative 5bStaphylococcus aureusAgar Well DiffusionMIC: 500 µg/mL[4]
Thiazole coumarin derivative 5bEscherichia coliAgar Well DiffusionMIC: 125 µg/mL[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking simulation using a common software suite like AutoDock.[6]

Protocol 1: Molecular Docking using AutoDock

1. Preparation of the Target Protein (Receptor)

  • Step 1: Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).

  • Step 2: Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

  • Step 3: Prepare the Receptor for Docking:

    • Add polar hydrogens to the protein.

    • Compute and assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock.

2. Preparation of the Ligand (this compound Derivative)

  • Step 1: Obtain or Draw Ligand Structure: The 3D structure of the ligand can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software.

  • Step 2: Ligand Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field to obtain a stable conformation.

  • Step 3: Prepare the Ligand for Docking:

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

3. Grid Generation

  • Step 1: Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand or from literature.

  • Step 2: Set up the Grid Box: Define a 3D grid box that encompasses the entire binding site. The grid box defines the space where the docking algorithm will search for favorable binding poses.

  • Step 3: Run AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for different atom types within the defined grid box. This generates grid map files.

4. Running the Docking Simulation

  • Step 1: Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid map files, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Step 2: Execute AutoDock: Run the AutoDock program with the docking parameter file as input. This will initiate the docking simulation, where the ligand's conformational and orientational space within the grid box is explored.

5. Analysis of Docking Results

  • Step 1: Analyze the Docking Log File (.dlg): The output file contains information about the different binding poses (clusters), their corresponding binding energies, and inhibition constants (Ki).[16]

  • Step 2: Visualize Binding Poses: Use molecular visualization software to view the predicted binding poses of the ligand within the protein's active site.

  • Step 3: Identify Key Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.[12]

Visualizations

Signaling Pathway

G Representative Signaling Pathway for Thiazole Derivative Action cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF (e.g., B-RAF) RAF (e.g., B-RAF) RAS->RAF (e.g., B-RAF) Activates MEK MEK RAF (e.g., B-RAF)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Thiazole Derivative (Kinase Inhibitor) Thiazole Derivative (Kinase Inhibitor) Thiazole Derivative (Kinase Inhibitor)->RAF (e.g., B-RAF) Inhibits Thiazole Derivative (Bcl-2 Inhibitor) Thiazole Derivative (Bcl-2 Inhibitor) Thiazole Derivative (Bcl-2 Inhibitor)->Bcl-2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A diagram illustrating the MAPK/ERK signaling pathway and the intrinsic apoptosis pathway, highlighting potential points of intervention for thiazole derivative inhibitors.

Experimental Workflow

G Molecular Docking Experimental Workflow Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation->Grid Generation Docking Simulation Docking Simulation Grid Generation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis End End Results Analysis->End

Caption: A flowchart outlining the key steps involved in a typical molecular docking experiment.

Logical Relationships

G Logical Relationships in Thiazole Derivative Drug Discovery Thiazole Derivatives Thiazole Derivatives Molecular Docking Molecular Docking Thiazole Derivatives->Molecular Docking Target Proteins Target Proteins Target Proteins->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Biological Activity Biological Activity Binding Affinity Prediction->Biological Activity Correlates with Lead Optimization Lead Optimization Biological Activity->Lead Optimization Informs Lead Optimization->Thiazole Derivatives Modifies

Caption: A diagram illustrating the iterative cycle of computational and experimental work in the discovery of thiazole-based drugs.

References

Design and Synthesis of 1-(Thiazol-2-yl)ethanamine-Based Antitumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and biological evaluation of 1-(thiazol-2-yl)ethanamine derivatives as potential antitumor agents. It includes detailed experimental protocols for their synthesis and for key biological assays to assess their anticancer activity.

Introduction

The thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several clinically approved anticancer drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore in drug design. This document focuses on derivatives of this compound, a promising chemical scaffold for the development of novel antitumor agents. These compounds have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.

Design and Synthesis

The general synthetic strategy for this compound-based antitumor agents involves the initial synthesis of the core scaffold followed by diversification through N-acylation or N-alkylation to generate a library of analogs. A representative synthetic scheme is outlined below.

General Synthetic Protocol

A plausible synthetic route to generate N-substituted this compound derivatives is proposed, based on established synthetic methodologies for similar thiazole compounds.

Step 1: Synthesis of 1-(Thiazol-2-yl)ethan-1-one

  • To a solution of 2-bromothiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(thiazol-2-yl)ethan-1-one.

Step 2: Reductive Amination to form this compound

  • Dissolve 1-(thiazol-2-yl)ethan-1-one (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Step 3: N-Acylation to Synthesize Amide Derivatives

  • To a solution of this compound (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a representative series of thiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR-Group ModificationHepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
4c 4-Chlorophenyl2.94 ± 0.62[1]3.80 ± 0.80[1]3.00 ± 0.50
4d 4-Bromophenyl2.31 ± 0.43[1]3.65 ± 0.90[1]4.10 ± 0.70
8c 4-Nitrophenyl4.57 ± 0.85[1]3.16 ± 0.90[1]12.00 ± 1.50
11c 4-Chlorophenyl (alternative linker)9.86 ± 0.78[1]> 50> 50
Cisplatin (Reference Drug)4.10 ± 0.63[1]5.18 ± 0.94[1]6.77 ± 0.41[2]
Doxorubicin (Reference Drug)--1.30 ± 0.29[3]

Experimental Protocols: Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compounds induce apoptosis in cancer cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Thiazole Derivative Thiazole Derivative Bcl-2 Family Bcl-2 Family Thiazole Derivative->Bcl-2 Family inhibits Bcl-2 Family->Mitochondrion regulates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Thiazole derivatives can induce apoptosis through intrinsic and extrinsic pathways.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synthesis Synthesis of This compound Core Start->Synthesis Derivatization N-Acylation/ N-Alkylation Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Cell_Culture Cancer Cell Lines Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Select Active Compounds Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, etc.) Cell_Cycle_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of antitumor agents.

Logical Relationships in Drug Discovery

drug_discovery_logic Lead_Identification Lead Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

Application Notes and Protocols for the Characterization of Novel 1-(Thiazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural elucidation and characterization of novel 1-(Thiazol-2-yl)ethanamine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are essential for confirming the identity, purity, and structure of newly synthesized chemical entities in drug discovery and development.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds that are explored in medicinal chemistry for their potential therapeutic activities.[1][2] Accurate and comprehensive characterization of these novel molecules is a critical step in the drug development pipeline. This application note outlines the standard workflows and experimental parameters for the analysis of these compounds using NMR and MS, ensuring reliable and reproducible data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3][4][5] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all atoms in the structure.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz

      • Pulse Program: Proton-decoupled (zgpg30)

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

      • Spectral Width: 0 to 200 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the proton and carbon environments within the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[6]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with the ESI source. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument Parameters (Example for a Q-TOF Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for amine-containing compounds.

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 50-1000

    • Acquisition Mode: Full scan for molecular weight determination. For structural fragmentation, tandem MS (MS/MS) can be performed.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for positive mode).

    • For HRMS data, use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula.

    • Analyze the fragmentation pattern in MS/MS spectra to further confirm the structure of the molecule.

Data Presentation

Quantitative data from NMR and MS analyses should be summarized in tables for clarity and ease of comparison.

Table 1: Representative ¹H NMR Spectral Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.75d3.21HThiazole H-4
7.28d3.21HThiazole H-5
4.60q6.81HCH-NH₂
2.50br s-2HNH₂
1.65d6.83HCH₃

Table 2: Representative ¹³C NMR Spectral Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)Assignment
168.5Thiazole C-2
142.1Thiazole C-4
118.9Thiazole C-5
55.3CH-NH₂
22.7CH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Molecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Difference (ppm)
C₅H₉N₂S129.0532129.0530-1.6

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of novel this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ms Mass Spectrometry (LRMS, HRMS) purification->ms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation

Caption: Workflow for the synthesis and characterization of novel compounds.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of novel this compound derivatives. The protocols and data presentation formats outlined in this application note are intended to serve as a guide for researchers to ensure the generation of high-quality, reliable, and consistent data, which is fundamental for the advancement of drug discovery and development projects.

References

Experimental procedure for acylation reactions of 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Acylation of 1-(Thiazol-2-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. This reaction is widely employed in medicinal chemistry and drug development to synthesize a vast array of biologically active molecules and for the protection of amino functionalities during multi-step syntheses.[1] Thiazole-containing compounds are significant scaffolds in pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] The acylation of this compound, therefore, provides a direct route to novel amide derivatives with potential therapeutic applications.[3][4] This document outlines detailed protocols for the acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides.

Experimental Protocols

Two primary methods for the acylation of this compound are presented below. Method A utilizes a highly reactive acyl chloride, while Method B employs a less reactive acid anhydride.

Method A: Acylation using Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[5][6] This method is generally fast and efficient.[7][8]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for work-up and purification.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2-1.5 eq.) to the solution.

  • Cool the stirred mixture to 0 °C using an ice bath.[7]

  • Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated this compound.

Method B: Acylation using Acid Anhydride

This method is an alternative to using acyl chlorides and is particularly useful for acetylation reactions using acetic anhydride.[9][10] The reaction can often be performed under milder conditions, and the primary byproduct is a carboxylic acid, which can be easily removed.[10]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine or Triethylamine (optional, as base/catalyst)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.

  • Add the acid anhydride (1.2 eq.) to the solution. For less reactive amines or anhydrides, a catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and pyridine), saturated aqueous NaHCO₃ solution (to remove the carboxylic acid byproduct), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude solid or oil by flash column chromatography or recrystallization to afford the pure amide product.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with different acylating agents.

Acylating AgentProduct NameYield (%)Physical StateKey ¹H NMR Signal (δ, ppm)
Acetyl ChlorideN-(1-(Thiazol-2-yl)ethyl)acetamide85-95%White Solid~2.0 (s, 3H, -COCH₃)
Benzoyl ChlorideN-(1-(Thiazol-2-yl)ethyl)benzamide80-90%Crystalline Solid~7.4-7.8 (m, 5H, Ar-H)
Acetic AnhydrideN-(1-(Thiazol-2-yl)ethyl)acetamide80-90%White Solid~2.0 (s, 3H, -COCH₃)

Note: Yields and analytical data are representative and may vary based on reaction scale and purification efficiency. Characterization of products is typically confirmed using NMR spectroscopy, mass spectrometry, and IR spectroscopy.[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acylation of this compound.

Acylation_Workflow General Workflow for Amine Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Start This compound Base (e.g., TEA) dissolve 2. Dissolve in Anhydrous Solvent (e.g., DCM) reactants->dissolve cool 3. Cool to 0 °C dissolve->cool add_reagent 4. Add Acylating Agent (Acyl Chloride or Anhydride) Dropwise cool->add_reagent stir 5. Warm to RT Stir for 1-12h add_reagent->stir quench 6. Aqueous Work-up (Wash with NaHCO₃, Brine) stir->quench purify 7. Dry & Purify (Column Chromatography) quench->purify characterize 8. Characterization (NMR, MS, IR) purify->characterize product 9. Final Product N-Acylated Amide characterize->product

Caption: General workflow for the synthesis of N-acylated 1-(Thiazol-2-yl)ethanamines.

Safety Precautions

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Reactions, especially with acyl chlorides, can be exothermic.[12] Slow, controlled addition of the reagent at low temperatures is crucial to manage the reaction rate.[7]

  • Always neutralize acidic and basic aqueous waste before disposal.

References

Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of N-(thiazol-2-yl)-benzamide analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in the synthesis and exploration of this chemical scaffold.

Introduction

N-(thiazol-2-yl)-benzamide derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The core structure, consisting of a thiazole ring linked to a benzamide moiety via an amide bond, serves as a valuable pharmacophore for the design of novel therapeutic agents. This document outlines common synthetic strategies and provides detailed experimental protocols for the preparation of these analogs for research and drug development purposes.

General Synthetic Routes

The synthesis of N-(thiazol-2-yl)-benzamide analogs typically involves the formation of an amide bond between a 2-aminothiazole derivative and a substituted benzoic acid or its corresponding acyl chloride. Two primary methods are commonly employed:

  • Condensation with Benzoyl Chlorides: This is a straightforward approach where a substituted 2-aminothiazole is reacted with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

  • Amide Coupling with Benzoic Acids: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), to activate the carboxylic acid for reaction with the 2-aminothiazole.[2][3]

The choice of synthetic route may depend on the availability of starting materials, the nature of the substituents on both the thiazole and benzoyl moieties, and the desired reaction conditions.

Experimental Protocols

Protocol 1: Synthesis via Condensation with Benzoyl Chloride

This protocol describes the synthesis of N-(benzo[d]thiazol-2-yl)-benzamide and its chlorinated isomers.[1]

Materials:

  • 2-Aminobenzothiazole

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 2-chlorobenzoyl chloride, 4-chlorobenzoyl chloride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in an appropriate solvent such as dichloromethane.

  • Add a base, such as pyridine (1.1 equivalents), to the solution.

  • Slowly add the substituted benzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time specified by thin-layer chromatography (TLC) monitoring until the starting materials are consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-(benzo[d]thiazol-2-yl)-benzamide analog.

Protocol 2: Synthesis via DCC-Mediated Amide Coupling

This protocol outlines the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide using DCC as a coupling agent.[2]

Materials:

  • Flurbiprofen (or other substituted benzoic acid)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Benzo[d]thiazol-2-amine

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the carboxylic acid (e.g., flurbiprofen, 1 mmol) in CH₂Cl₂ in a reaction flask.

  • Add DCC (1 mmol) to the solution and stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the 2-aminothiazole derivative (e.g., benzo[d]thiazol-2-amine, 1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 50 minutes. The formation of a white crystalline precipitate of dicyclohexylurea (DCU) will be observed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography to yield the pure amide product.[2]

Data Presentation

Table 1: Synthesis of N-(thiazol-2-yl)benzenesulfonamide Analogs [4]

CompoundR-group on Benzenesulfonyl ChlorideYield (%)Melting Point (°C)
9 4-Methyl83150-152
12 H80140-142
14 4-Fluoro82154-156
15 4-Nitro70168-170

Table 2: In Vitro Glucokinase (GK) Activation by N-(thiazol-2-yl)-benzamide Derivatives [5]

CompoundActivation Fold
1 1.62
2 1.83
5 1.48
8 1.75

Table 3: Anticancer Activity (IC₅₀ in µM) of N-(thiazol-2-yl)benzamides of Quinoxaline [6]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
6d 2.45 ± 0.183.12 ± 0.252.89 ± 0.21
6e 1.86 ± 0.122.54 ± 0.192.15 ± 0.16
6i 0.95 ± 0.0631.32 ± 0.161.24 ± 0.10
6j 1.52 ± 0.112.18 ± 0.171.94 ± 0.14
6m 2.11 ± 0.152.87 ± 0.222.53 ± 0.19
Etoposide 1.28 ± 0.091.86 ± 0.141.62 ± 0.12

Visualizations

Synthetic Workflow Diagrams

Synthetic_Workflow_1 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminothiazole 2-Aminothiazole Condensation Condensation 2-Aminothiazole->Condensation Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Condensation Product N-(thiazol-2-yl)-benzamide Analog Condensation->Product Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Synthetic route via condensation with benzoyl chloride.

Synthetic_Workflow_2 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminothiazole 2-Aminothiazole Amide_Coupling Amide Coupling 2-Aminothiazole->Amide_Coupling Benzoic_Acid Substituted Benzoic Acid Benzoic_Acid->Amide_Coupling Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->Amide_Coupling Product N-(thiazol-2-yl)-benzamide Analog Amide_Coupling->Product Solvent (e.g., DCM, DMF)

Caption: Synthetic route via amide coupling with benzoic acid.

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified potential mechanism of action for anticancer N-(thiazol-2-yl)-benzamide analogs that target DNA topoisomerase II.

Signaling_Pathway Analog N-(thiazol-2-yl)-benzamide Analog Topo_II DNA Topoisomerase II Analog->Topo_II Inhibition DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of DNA Topoisomerase II by N-(thiazol-2-yl)-benzamide analogs.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in thiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the thiazole ring?

A1: The Hantzsch thiazole synthesis, first reported in 1887, is the most widely known and utilized method.[1][2][3][4] It involves the cyclocondensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea or a substituted thioamide.[2][3][5][6] This method is highly effective for producing a wide variety of substituted thiazoles.[6]

Q2: My Hantzsch reaction mixture is turning dark red or forming tar-like substances. What is causing this?

A2: The formation of dark colors and tars often indicates decomposition or polymerization side reactions. This can be caused by harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[7] For some reactions, conducting them without a solvent can lead to a violent reaction, which can be mitigated by using a diluent like water.[8] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid overheating or running the reaction for too long.[7]

Q3: Are there greener or more environmentally friendly alternatives to traditional thiazole synthesis methods?

A3: Yes, significant progress has been made in developing eco-friendly protocols.[9] These include microwave-assisted synthesis, reactions in green solvents like water or PEG-400, catalyst-free reactions, and one-pot multi-component procedures.[9][10][11] These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents and byproducts.[9][11]

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues encountered during thiazole synthesis, focusing on the Hantzsch reaction and its variations.

Problem: Low Yield of the Desired 2-Aminothiazole Product

Low yields are a frequent issue and can often be traced to several competing side reactions or suboptimal conditions.

  • Possible Cause 1: Isomer Formation When using N-substituted thioureas, the reaction can produce a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. This side reaction is highly dependent on the reaction medium's pH.[12]

    • Solution: Carefully control the reaction pH. Neutral solvents typically favor the exclusive formation of the desired 2-(N-substituted amino)thiazoles.[12] Conversely, acidic conditions can increase the proportion of the 2-imino isomer.[12]

  • Possible Cause 2: Incomplete Reaction or Intermediate Formation The reaction may stall at the hydroxythiazoline intermediate stage, especially if the final dehydration step is inefficient.[2][7] This is often observed as an extra spot on the TLC plate.

    • Solution: Ensure adequate heating (reflux) to drive the dehydration of the intermediate.[2] If using an oxidation-dependent pathway (common in benzothiazole synthesis), ensure the presence of a sufficient oxidant or exposure to air.[7] Extending the reaction time, while monitoring by TLC, can also help drive the reaction to completion.[7]

  • Possible Cause 3: Reactant Degradation Thioamides and α-haloketones can be unstable. For instance, thiobenzamide can be unstable in acidic media, leading to low yields.[13] Similarly, 2-aminothiophenols are susceptible to oxidation.[7]

    • Solution: Use freshly purified starting materials. Chloroacetone, for example, should be distilled before use.[8] Store sensitive reagents like 2-aminothiophenols under an inert atmosphere (nitrogen or argon).[7]

Optimization of Reaction Conditions

The choice of solvent, temperature, and catalyst can dramatically influence the yield and purity of the final thiazole product. The following table summarizes the impact of various conditions on yield.

ParameterCondition AYield (A)Condition BYield (B)Rationale & Reference
Solvent TolueneLow YieldDMSO66%The polarity and boiling point of the solvent are critical. DMSO was found to be optimal in a Brønsted acid-promoted synthesis.[14]
Catalyst Catalyst-FreeVariesSilica Supported Tungstosilisic Acid79-90%A reusable green catalyst can significantly improve yields in one-pot, multi-component syntheses under conventional heating or ultrasonic irradiation.[15]
Activation Conventional Heating (2-3.5 h)~80%Ultrasonic Irradiation (1.5-2 h)~85%Ultrasonic activation can shorten reaction times and improve yields under milder (room temperature) conditions.[15]
Activation Conventional Heating (reflux)75%Microwave Irradiation (25 min @ 130°C)92%Microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[16]

Diagrams and Workflows

Troubleshooting Logic for Low Yield

The following diagram outlines the decision-making process for troubleshooting low yields in thiazole synthesis.

Troubleshooting Problem Low Yield or Multiple Products Cause1 Isomeric Byproducts Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Reactant Degradation Problem->Cause3 Solution1 Control Reaction pH (Use Neutral Solvent) Cause1->Solution1 Mitigate with Solution2 Increase Temperature Extend Reaction Time Ensure Sufficient Oxidant Cause2->Solution2 Mitigate with Solution3 Use Fresh/Purified Starting Materials Cause3->Solution3 Mitigate with

Caption: Decision-making flowchart for troubleshooting low reaction yields.

General Experimental Workflow for Hantzsch Synthesis

This workflow illustrates the key steps and control points in a typical Hantzsch synthesis of a 2-aminothiazole derivative.

Workflow Start Start: Prepare Reagents (α-haloketone, Thioamide) Mix Combine Reagents in Solvent (e.g., Ethanol, Water) Start->Mix React Heat Reaction Mixture (e.g., Reflux) Mix->React Monitor Monitor Progress via TLC React->Monitor Control1 Critical Point: Control Temperature & Reaction Time React->Control1 Monitor->React Incomplete Workup Cool Mixture and Perform Work-up Monitor->Workup Complete Isolate Isolate Crude Product (Precipitation / Filtration) Workup->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End End: Characterize Pure Product Purify->End Control2 Critical Point: Choice of Purification Method Purify->Control2

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a robust, high-yielding synthesis and is a representative example of the Hantzsch reaction.[8]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole), freshly distilled

  • Water (200 mL)

  • Solid Sodium Hydroxide (200 g)

  • Diethyl Ether

  • 500-cc flask, reflux condenser, dropping funnel, mechanical stirrer

Procedure:

  • Setup: In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (76 g) in water (200 mL).[8]

  • Addition of Ketone: Begin stirring the suspension and add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[8]

  • Reaction: Once the addition is complete, heat the resulting yellow solution to reflux for two hours.[8]

  • Work-up: Cool the reaction mixture. While stirring, carefully and slowly add solid sodium hydroxide (200 g), ensuring the mixture is cooled to manage the exotherm.[8]

  • Extraction: An oily layer will separate. Transfer the mixture to a separatory funnel, separate the upper oily layer, and extract the aqueous layer three times with diethyl ether (total of 300 cc).[8]

  • Drying and Filtration: Combine the oil and the ethereal extracts. Dry the solution over solid sodium hydroxide (~30 g) and filter by gravity to remove any tars.[8]

  • Isolation: Remove the ether by distillation on a steam bath. Distill the remaining oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130–133°C/18 mm.[8]

Expected Outcome:

  • Yield: 80–85.5 g (70–75% of theoretical).[8]

  • Appearance: A solid with a melting point of 44–45°C.[8]

References

Technical Support Center: Purification of 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective purification of crude 1-(Thiazol-2-yl)ethanamine, a key intermediate for researchers in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. What is the best initial purification strategy?

A1: For a dark, oily crude product, a good first step is an acid-base extraction to remove neutral and acidic impurities. Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract your amine back into an organic solvent. This is often followed by a primary purification method like vacuum distillation or column chromatography.

Q2: I am seeing significant tailing/streaking while running a silica gel column. What causes this and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[1][2] This interaction can lead to poor separation and yield loss.[2] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, into your eluent system (typically 0.5-2%).[1][3]

  • Use a different stationary phase: Consider using amine-functionalized silica or alumina, which are designed to minimize acid-base interactions and improve peak shape.[1]

Q3: My compound seems to be decomposing during distillation, even under vacuum. What should I do?

A3: Thermal decomposition is a risk for many organic compounds, including some amines.[4] If you suspect decomposition, ensure your vacuum is as low as possible to further decrease the boiling point.[5][6] Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. If decomposition persists, distillation may not be a suitable method. Consider non-thermal methods like column chromatography or salt recrystallization.

Q4: I am trying to form a hydrochloride salt for recrystallization, but it keeps "oiling out." How can I get it to crystallize?

A4: "Oiling out" occurs when the product separates as a liquid instead of a solid. To induce crystallization:

  • Solvent Choice is Key: The solvent system is critical. Try dissolving the amine in a solvent like isopropanol or ethanol and slowly adding a solution of HCl in diethyl ether or isopropanol.[7]

  • Use an Anti-Solvent: After forming the salt, you can try adding a non-polar "anti-solvent" (like hexanes or diethyl ether) dropwise to the solution until it becomes cloudy, then allow it to slowly cool.[8]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.

Purification Method Troubleshooting Guides

Issue 1: Low Purity after Flash Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Eluent System Perform thorough TLC analysis with various solvent systems before scaling up. For this amine, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane are good starting points. Add 0.5-2% triethylamine (TEA) to the eluent to prevent streaking.[1][3]
Column Overloading The amount of crude material should not exceed 5-10% of the silica gel mass. If separation is difficult, reduce the loading to 1-2%.
Co-eluting Impurities If impurities have similar polarity, a standard silica column may not be sufficient. Try a different stationary phase (e.g., alumina, C18 reversed-phase) or a different solvent system to alter selectivity.
Compound Degradation on Silica Some amines can degrade on acidic silica.[2] Minimize the time on the column by running the chromatography as quickly as possible (flash chromatography). Using an amine-treated eluent or an amine-functionalized stationary phase can also prevent degradation.[1]
Issue 2: Low Yield or Decomposition during Vacuum Distillation
Potential Cause Troubleshooting Steps
Pressure Too High Ensure all joints in your distillation setup are properly sealed with high-vacuum grease. Check the vacuum pump for proper function and oil level. A lower pressure significantly reduces the required temperature.[5][6] The boiling point of 2-(Thiazol-2-yl)ethanamine is reported as 75-76 °C at 2 Torr.[9]
Temperature Too High / Heating Too Long Use an oil bath with a thermometer and magnetic stirring for even heating. Heat the flask slowly. Use a short-path distillation head to reduce the transit time of the vapor to the condenser, minimizing exposure to heat.
Bumping / Uneven Boiling Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. Vigorous, uneven boiling can carry less volatile impurities over into the receiving flask.
Product is Non-Volatile (Decomposition Products) If the desired product has degraded or formed non-volatile salts, it will not distill. In this case, another purification method like salt recrystallization should be used to isolate the desired amine.
Issue 3: Problems with Recrystallization (as a Salt)
Potential Cause Troubleshooting Steps
Incorrect Solvent System The ideal solvent should dissolve the salt when hot but not when cold.[10] Screen various solvents (e.g., ethanol, isopropanol, methanol, acetone, or mixtures like ethanol/ether).[7]
Product "Oiling Out" This often happens if the solution is cooled too quickly or is too concentrated. Let the solution cool slowly to room temperature, then place it in an ice bath or freezer. If it still oils out, add slightly more of the "good" solvent to ensure it remains dissolved at a higher temperature, then cool slowly.
No Crystals Form The solution may be too dilute. Carefully evaporate some solvent and try cooling again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Impure Crystals If the resulting crystals are still impure, the impurity may have co-crystallized. A second recrystallization from a different solvent system may be necessary. Ensure the initial salt formation was done with a purified form of the amine if possible. The precipitated amine salt can be isolated by vacuum filtration but may require further purification.[11]

Comparative Analysis of Purification Methods

The choice of purification method depends on the scale, impurity profile, and available equipment.

Method Typical Purity Expected Yield Scalability Key Advantages Common Disadvantages
Vacuum Distillation >98%60-85%ExcellentFast, effective for removing non-volatile impurities, good for large scale.Risk of thermal decomposition[4], requires specialized equipment (vacuum pump).
Flash Chromatography (Amine-Treated Silica) >99%50-80%GoodHigh resolution for similarly polar compounds, avoids thermal stress.Can be slow for large scales, consumes solvent, risk of product loss on column.[2]
Salt Recrystallization (e.g., as HCl salt) >99%70-95%ExcellentHighly effective for purity, produces stable solid, scalable.Requires an additional reaction step, finding the right solvent can be difficult.[8][10]

Note: Yields are estimates and highly dependent on the purity of the crude material.

Experimental Protocols & Visual Workflows

Purification Workflow Decision Diagram

This diagram helps in selecting an appropriate purification strategy based on the initial state of the crude product.

G start Crude this compound is_oil Is it a dark oil with many impurities? start->is_oil is_solid Is it a semi-pure solid/oil? is_oil->is_solid No acid_base Perform Acid-Base Extraction is_oil->acid_base Yes distill Vacuum Distillation is_solid->distill High BP Impurities chrom Flash Column Chromatography is_solid->chrom Polar Impurities salt Salt Formation & Recrystallization is_solid->salt Highest Purity Needed acid_base->is_solid final_product Pure Product (>98%) distill->final_product chrom->final_product salt->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Vacuum Distillation

This method is ideal for separating the volatile amine from non-volatile impurities like polymerization products or salts.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are clean and lightly greased with high-vacuum grease. Add a stir bar to the round-bottom flask.

  • Charge the Flask: Add the crude this compound to the distillation flask (do not fill more than half full).

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly open the system to the vacuum, allowing any low-boiling solvents to be removed.

  • Heating: Once a stable vacuum is achieved (<2 Torr is recommended), begin heating the distillation flask using an oil bath with magnetic stirring.

  • Collection: Slowly raise the temperature. The product should begin to distill at approximately 75-76 °C at 2 Torr.[9] Collect the fraction that distills at a constant temperature.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure.

Troubleshooting Workflow for Column Chromatography

This workflow outlines steps to diagnose and solve common issues during chromatographic purification of basic amines.

G start Problem: Poor Separation or Tailing on Silica Column check_eluent Is there a basic additive (e.g., 1% TEA) in the eluent? start->check_eluent add_base Action: Add 1% Triethylamine to the eluent and re-run TLC check_eluent->add_base No check_loading Is the column overloaded? (>5% w/w crude:silica) check_eluent->check_loading Yes success Problem Solved add_base->success reduce_loading Action: Reduce sample load and/or increase column size check_loading->reduce_loading Yes consider_alt Problem Persists: Consider alternative methods check_loading->consider_alt No reduce_loading->success alt_stationary Use Amine-Functionalized Silica or Alumina consider_alt->alt_stationary alt_method Switch to Salt Recrystallization or Distillation consider_alt->alt_method

Caption: Troubleshooting flowchart for amine column chromatography.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This method is excellent for achieving high purity and isolating the product as a stable, crystalline solid.

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the solution is acidic (check with pH paper). A precipitate should form.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove residual impurities.

  • Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of a recrystallization solvent (e.g., ethanol or an ethanol/water mixture) and heat until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Optimization of Enantiomeric Separation of 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful enantiomeric separation of 1-(Thiazol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric separation important? A1: this compound is a chiral amine containing a thiazole ring. In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Regulatory agencies often require that chiral drugs be developed as single enantiomers, making efficient enantiomeric separation a critical step in research and manufacturing.[1]

Q2: What are the primary methods for separating the enantiomers of this compound? A2: The two main approaches are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and classical resolution.[1][2] Chiral HPLC is a direct analytical method that physically separates the enantiomers on a column.[3] Classical resolution is an indirect method that involves reacting the racemic amine with a chiral resolving agent (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.[2]

Q3: Which type of Chiral Stationary Phase (CSP) is typically most effective for a basic amine like this? A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® IA, IB, IC), are highly effective for a wide range of chiral compounds, including basic amines.[4][5] "Brush-type" or Pirkle-type CSPs (e.g., Whelk-O1) can also show excellent selectivity for these types of molecules.[6]

Q4: What is the role of additives in the mobile phase for this separation? A4: For a basic analyte like this compound, basic additives such as diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase. These additives improve peak shape and reduce tailing by masking active silanol groups on the silica surface of the CSP.[7][8] Acidic additives may also be used to control the ionization state of the analyte and influence its interaction with the CSP.[9]

Method Development & Optimization Workflow

A systematic approach is crucial for developing a robust enantiomeric separation method. The following workflow outlines the key stages from initial screening to final validation.

G A Analyte Characterization (pKa, Solubility) B Initial CSP Screening (Polysaccharide, Pirkle-type) A->B Input C Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) B->C Select CSPs D Optimization of Lead Conditions C->D Identify Promising Conditions H Failure C->H No Separation E Additive Optimization (e.g., DEA, TEA, TFA) D->E Iterative Process F Parameter Fine-Tuning (Flow Rate, Temperature) D->F Iterative Process G Method Validation (Robustness, Linearity, LOD/LOQ) D->G Final Method E->D F->D H->B Re-screen CSPs G Start Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for amines? (e.g., Polysaccharide) Start->CheckCSP ScreenCSPs Action: Screen different CSPs (e.g., Chiralpak IA, Whelk-O1) CheckCSP->ScreenCSPs No CheckMP Is the Mobile Phase optimized? CheckCSP->CheckMP Yes ScreenCSPs->CheckMP ScreenMP Action: Screen different modes (Normal, Polar, Reversed-Phase) CheckMP->ScreenMP No CheckAdditive Are you using a basic additive for the amine? CheckMP->CheckAdditive Yes ScreenMP->CheckAdditive AddAdditive Action: Add 0.1% DEA or TEA to mobile phase CheckAdditive->AddAdditive No CheckTemp Is temperature controlled? CheckAdditive->CheckTemp Yes AddAdditive->CheckTemp ControlTemp Action: Use column oven. Test different temperatures (15-40°C) CheckTemp->ControlTemp No Success Resolution Improved CheckTemp->Success Yes ControlTemp->Success

References

Technical Support Center: Overcoming Solubility Challenges of 1-(Thiazol-2-yl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the low solubility of 1-(Thiazol-2-yl)ethanamine salts during experimentation.

Troubleshooting Guide: Low Aqueous Solubility

Researchers often encounter challenges with the low aqueous solubility of this compound and its salts. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Unexpected Precipitation of the Salt from Solution

Possible Cause: The pH of the solution may have shifted, causing the salt to convert to the less soluble free base form. The solubility product of the salt may have also been exceeded.

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of the solution. The pKa of the amine group in this compound is crucial for maintaining its protonated, and thus more soluble, state. It is essential to maintain the pH of the solution at least 2 units below the pKa of the amine to ensure it remains in its ionized form.

  • Consider a Different Salt Form: The choice of counterion significantly impacts the solubility of the salt. If you are using a hydrochloride salt, consider screening other salt forms such as mesylate, tosylate, or citrate, which may exhibit higher aqueous solubility.

  • Evaluate Solvent System: If aqueous solubility remains a challenge, consider the use of co-solvents. biocompatible co-solvents like ethanol, propylene glycol, or PEG 400 can increase the solubility of the compound.

Issue 2: Inconsistent Solubility Results Between Batches

Possible Cause: This inconsistency can often be attributed to polymorphism, where the same chemical compound exists in different crystalline forms with varying solubilities. The presence of impurities can also affect solubility.

Troubleshooting Steps:

  • Characterize Solid Form: Employ analytical techniques such as X-ray powder diffraction (XRPD) to identify the crystalline form of your salt. Differential scanning calorimetry (DSC) can also be used to detect different polymorphs.

  • Purification: Ensure the purity of your batches is consistent. Impurities can sometimes enhance or suppress solubility, leading to variability.

  • Standardize Crystallization Protocol: Control the conditions of your crystallization process, including solvent, temperature, and cooling rate, to ensure the consistent production of the same polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe low solubility of my this compound salt?

The first and most critical step is to check and adjust the pH of your aqueous solution. The solubility of amine salts is highly pH-dependent. Ensure the pH is well below the pKa of the primary amine to maintain it in the protonated, more soluble state.

Q2: How do I choose an appropriate alternative salt form to improve solubility?

A salt screening study is the most effective method. This involves reacting the this compound free base with a variety of pharmaceutically acceptable acids (e.g., methanesulfonic acid, citric acid, tartaric acid) and evaluating the physicochemical properties, including solubility and stability, of the resulting salts.

Q3: Can excipients be used to improve the solubility of this compound salts?

Yes, the use of solubility-enhancing excipients is a common strategy. Surfactants, such as polysorbates, and cyclodextrins can form micelles or inclusion complexes, respectively, which can significantly increase the aqueous solubility of poorly soluble compounds.

Q4: What is the impact of temperature on the solubility of these salts?

Generally, the solubility of solids in liquids increases with temperature. You can perform a solubility study at different temperatures to determine the thermodynamic properties of dissolution. However, be mindful of the potential for degradation at elevated temperatures.

Data Presentation: Comparative Solubility of this compound Salts

The following table summarizes the aqueous solubility of different salt forms of this compound under various conditions.

Salt FormCounterionpHTemperature (°C)Aqueous Solubility (mg/mL)
HydrochlorideHCl4.5255.2
MesylateCH₃SO₃H4.52515.8
CitrateC₆H₈O₇4.52522.1
HydrochlorideHCl7.025< 0.1 (Precipitation)
MesylateCH₃SO₃H4.53718.5

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Preparation of Saturated Solution: Add an excess amount of the this compound salt to a known volume of the desired aqueous buffer (e.g., pH 4.5 phosphate buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After 24 hours, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Salt Screening Workflow
  • Free Base Preparation: Prepare the free base of this compound.

  • Acid Selection: Select a diverse range of pharmaceutically acceptable acids (counterions).

  • Salt Formation: In parallel, react the free base with each selected acid in an appropriate solvent system.

  • Isolation and Characterization: Isolate the resulting solid materials and characterize them using techniques like XRPD and DSC to identify unique crystalline salt forms.

  • Solubility Assessment: Determine the aqueous solubility of each new salt form using the protocol described above.

Visualizations

TroubleshootingWorkflow start Low Solubility Observed check_ph Verify and Adjust pH (pH < pKa - 2) start->check_ph is_soluble_ph Is Solubility Improved? check_ph->is_soluble_ph salt_screen Perform Salt Screening is_soluble_ph->salt_screen No end_success Optimized Formulation is_soluble_ph->end_success Yes is_soluble_salt Is Solubility Improved? salt_screen->is_soluble_salt cosolvents Evaluate Co-solvents / Excipients is_soluble_salt->cosolvents No is_soluble_salt->end_success Yes is_soluble_cosolvent Is Solubility Improved? cosolvents->is_soluble_cosolvent is_soluble_cosolvent->end_success Yes end_fail Further Formulation Strategies Needed is_soluble_cosolvent->end_fail No

Caption: A workflow for troubleshooting low solubility.

SaltScreeningProcess start Start: this compound Free Base select_acids Select Diverse Counterion Acids (e.g., HCl, Mesylic, Citric) start->select_acids react React Free Base with Each Acid select_acids->react isolate Isolate Solid Salt Forms react->isolate characterize Characterize Solid Forms (XRPD, DSC) isolate->characterize assess Assess Solubility of Each Salt characterize->assess select_best Select Optimal Salt Form assess->select_best

Caption: The process of salt screening for solubility enhancement.

Best practices for the long-term storage and stability of 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of 1-(Thiazol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound at temperatures between 2°C and 8°C . The container should be tightly sealed to prevent moisture absorption and oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize degradation.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound. As a primary amine, it can be susceptible to thermal decomposition and reactions with other components. While specific quantitative data for this compound is limited, general guidelines for chiral amines suggest that storage at elevated temperatures can lead to racemization and the formation of degradation products.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing heterocyclic rings like thiazole can be photosensitive. Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. Therefore, it is crucial to store this compound in an amber or opaque container to protect it from light.

Q4: What is the impact of humidity on the stability of this compound?

A4: this compound, being a primary amine, is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of the compound or facilitate other degradation pathways. It is essential to store it in a desiccated environment or a container with a desiccant.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for aminothiazole derivatives include:

  • Oxidation: The amine group and the thiazole ring can be susceptible to oxidation, leading to the formation of various oxides and other degradation products.

  • Hydrolysis: In the presence of water, the amine group may undergo hydrolysis, although this is generally less common for simple amines under neutral conditions.

  • Photodegradation: Exposure to light can induce cleavage of the thiazole ring or reactions involving the amine group.

  • Reaction with impurities: Reactive impurities in the sample or storage container can lead to the formation of adducts or other degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Purity Over Time Improper storage conditions (high temperature, exposure to light or moisture).Review storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere.
Presence of reactive impurities.Re-purify the compound using an appropriate chromatographic method.
Discoloration of the Sample Oxidation or photodegradation.Minimize exposure to air and light. Store under an inert atmosphere and in a light-protected container.
Inconsistent Experimental Results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller vials to minimize freeze-thaw cycles and store at -20°C or below for short periods.
Racemization of the chiral center.Avoid high temperatures and extreme pH conditions during storage and handling. Analyze the enantiomeric purity using a suitable chiral chromatography method.

Stability and Storage Data Summary

Parameter Recommended Condition Justification
Temperature 2-8°C (Long-term)Minimizes thermal degradation and potential racemization.
Ambient (Short-term, e.g., shipping)Generally acceptable for short durations, but prolonged exposure should be avoided.
Light Protect from lightThiazole ring and amine group can be photosensitive.
Humidity Store in a dry environmentAmines are hygroscopic and moisture can facilitate degradation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol is adapted from methods used for other thiazole derivatives and is intended to serve as a starting point for developing a specific stability-indicating method for this compound.

1. HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230-260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Purity Decrease, Discoloration) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light Protection? - Moisture Control? start->check_storage check_handling Review Handling Procedures: - Fresh Solutions? - Minimized Freeze-Thaw? start->check_handling analyze_purity Perform Purity Analysis (e.g., HPLC) check_storage->analyze_purity check_handling->analyze_purity analyze_enantiomeric Perform Enantiomeric Purity Analysis (Chiral HPLC) analyze_purity->analyze_enantiomeric identify_degradants Identify Degradation Products (e.g., LC-MS) analyze_purity->identify_degradants remediate Remediation: - Optimize Storage - Refine Handling - Re-purify Compound analyze_enantiomeric->remediate identify_degradants->remediate

Caption: Troubleshooting workflow for stability issues of this compound.

stability_factors cluster_factors Factors Affecting Stability of this compound compound This compound (Stable) degraded Degradation Products compound->degraded Degradation temp High Temperature temp->degraded light Light Exposure (UV) light->degraded moisture Moisture (Humidity) moisture->degraded oxygen Oxygen (Air) oxygen->degraded

Caption: Key factors influencing the degradation of this compound.

Troubleshooting common issues in the Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing this important reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction has resulted in a very low yield or no product at all. What are the common causes?

Low yields in the Hantzsch synthesis can stem from several factors, including reactant purity, reaction conditions, and potential side reactions.[1] The primary areas to investigate are:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming reactants and complicating purification. The stability of the thioamide can also be a limiting factor.[1]

  • Solvent Purity: The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[1]

  • Reaction Temperature and Time: The reaction may require heat to proceed efficiently.[2] Conventional methods often involve refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1][3] If the temperature is too low or the reaction time too short, the conversion will be incomplete.

  • Improper pH: The initial product formed is often the hydrohalide salt of the thiazole, which can be soluble in the reaction solvent (e.g., methanol).[2] Neutralization with a weak base, such as sodium carbonate, is crucial to deprotonate the thiazole and cause it to precipitate.[2]

Q2: How critical is the choice of solvent for the reaction's success?

The solvent plays a significant role in both the reaction rate and the final yield. The optimal choice depends on the specific substrates being used.[1]

  • Commonly used solvents include ethanol, methanol, 1-butanol, and 2-propanol, often under reflux conditions.[1][4]

  • A mixture of ethanol and water (e.g., 50/50 v/v) has been shown to be an effective, safe, and environmentally friendly solvent system.[4]

  • For certain substrates, solvent-free conditions, sometimes involving grinding the reactants at room temperature, can provide excellent yields and shorter reaction times.[5][6] It is highly advisable to perform small-scale solvent screening to determine the best option for your specific reaction.[1]

Q3: I am observing multiple spots on my TLC plate of the crude product. What are the likely side products?

The Hantzsch synthesis, while generally high-yielding, can produce side products. Depending on the reactants and conditions, these may include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting α-haloketone and thioamide.

  • Formation of Isomers: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Running the reaction under acidic conditions can influence the ratio of these isomers.[7]

  • Products from Self-Condensation: The α-haloketone can potentially undergo self-condensation, especially under basic conditions.

Q4: My product precipitated as expected, but how can I effectively purify it?

For many Hantzsch syntheses, the crude product isolated by simple filtration after neutralization is sufficiently pure.[8] However, if further purification is needed:

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system (e.g., ethanol) can be used to dissolve the crude product and allow pure crystals to form upon cooling.

  • Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the standard method for purification.[9] A common mobile phase for thiazoles is a mixture of ethyl acetate and hexanes.[8]

Visual Guides: Workflows and Logic Diagrams

Visual aids can help clarify the experimental process and troubleshooting logic.

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Prepare α-Haloketone & Thioamide Solutions B 2. Mix Reactants in Chosen Solvent A->B C 3. Heat to Reflux (or use Microwave/Ultrasound) B->C D 4. Cool Reaction Mixture C->D E 5. Neutralize with Base (e.g., 5% Na2CO3) D->E F 6. Isolate Product via Suction Filtration E->F G 7. Wash & Dry Product F->G H 8. Purify if Needed (Recrystallization/Chromatography) G->H I 9. Characterize Product (NMR, MP, TLC) H->I

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Tree Problem Problem: Low or No Product Yield Cause1 Check Starting Materials Problem->Cause1 Cause2 Review Reaction Conditions Problem->Cause2 Cause3 Analyze Crude Product Problem->Cause3 Action1a Verify Purity (NMR, MP) Cause1->Action1a Action1b Check for Degradation Cause1->Action1b Action2a Is Temperature/Time Sufficient? Cause2->Action2a Action2b Was the Correct Solvent Used? Cause2->Action2b Action2c Was Neutralization Step Performed? Cause2->Action2c Action3a Run TLC/NMR of Crude Mixture Cause3->Action3a Solution2a Increase Reaction Time or Temp Action2a->Solution2a Solution2b Perform Solvent Screen Action2b->Solution2b Solution2c Ensure Proper Basic Work-up Action2c->Solution2c Action3b Identify Spots/Peaks Action3a->Action3b Solution3 Optimize to Minimize Side Products Action3b->Solution3

Caption: Troubleshooting decision tree for low-yield Hantzsch synthesis.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following tables summarize data from studies on the Hantzsch synthesis, comparing the effects of different solvents, heating methods, and catalyst loadings.

Table 1: Effect of Solvents and Temperature on Yield [4][10] This data is for the one-pot synthesis of a Hantzsch thiazole derivative using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with a SiW.SiO₂ catalyst.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2550
2Water100 (Reflux)3.570
3Ethanol2550
4Ethanol78 (Reflux)350
5Methanol2550
6Methanol65 (Reflux)3.545
71-Butanol118 (Reflux)2.575
82-Propanol82 (Reflux)370
9Ethanol/Water (50/50)652.587

Table 2: Comparison of Conventional vs. Microwave Heating [3] This data compares the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Heating MethodSolventTemperature (°C)TimeAverage Yield (%)
ConventionalMethanol~65 (Reflux)8 h70-80
MicrowaveMethanol9030 min89-95

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Hantzsch thiazole synthesis.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory experiment and is known to be high-yielding.[2][8]

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Deionized Water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Buchner funnel and side-arm flask for suction filtration

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).[8]

  • Add methanol (5 mL) and a magnetic stir bar.[8]

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C. Stir for 30 minutes. The reaction is typically run with some heat to ensure it proceeds to the stable aromatic product.[2][8]

  • Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.[8]

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. This step neutralizes the hydrobromide salt of the product, causing the neutral, insoluble thiazole to precipitate.[2][8]

  • Isolation: Set up a Buchner funnel for suction filtration. Wet the filter paper with a small amount of deionized water to ensure a good seal.[8]

  • Filter the mixture, collecting the solid product. Use additional deionized water to rinse the beaker and the filter cake to ensure all product is transferred and any water-soluble impurities (like excess thiourea) are washed away.[8]

  • Drying: Spread the collected solid on a pre-weighed watch glass and allow it to air dry completely.[8]

  • Analysis: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and analyzing it via TLC and NMR spectroscopy.[8]

Protocol 2: One-Pot, Three-Component Synthesis Using a Heterogeneous Catalyst

This protocol describes a green chemistry approach for synthesizing more complex thiazole derivatives.[4]

Materials and Reagents:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol, 1 eq.)

  • Thiourea (1 mmol, 1 eq.)

  • Substituted Benzaldehyde (1 mmol, 1 eq.)

  • Silica Supported Tungstosilisic Acid (SiW.SiO₂, 15% by weight relative to the α-haloketone)

  • Ethanol/Water (1:1 mixture, 5 mL)

  • Acetone

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired benzaldehyde (1 mmol), and the SiW.SiO₂ catalyst.[4]

  • Add 5 mL of the 1:1 ethanol/water solvent mixture.[4]

  • Heating: Heat the mixture to reflux (approximately 65°C) with stirring. Monitor the reaction by TLC. Reaction times typically range from 2 to 3.5 hours.[4]

  • Catalyst Recovery: After the reaction is complete, cool the mixture. The solid obtained contains the product and the catalyst. Filter this solid and wash it with ethanol.[4]

  • Product Isolation: Dissolve the collected solid in acetone. The product will dissolve while the silica-supported catalyst will not. Remove the catalyst by a second filtration.[4]

  • Final Steps: Evaporate the acetone from the filtrate under reduced pressure. Dry the resulting solid product in an oven at 60°C.[4] This method allows the catalyst to be recovered and reused.[4]

References

Technical Support Center: Scaling Up 1-(Thiazol-2-yl)ethanamine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-(Thiazol-2-yl)ethanamine for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, primarily focusing on the widely used Hantzsch thiazole synthesis route.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Hantzsch synthesis of this compound can stem from several factors. Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.[1]

  • Reactant Quality: Ensure the purity of the starting materials, particularly the α-haloketone and thioamide. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] The stability of the thioamide can also be a limiting factor, especially under acidic conditions.[1] The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[1]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in reaction rate and yield.[1] While ethanol and methanol are commonly used, screening other solvents like 1-butanol or dimethylformamide (DMF) on a small scale might reveal a better option for your specific setup.[2][3]

    • Temperature: Reaction temperatures can vary. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[4] Ensure your reaction temperature is optimal and consistent.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Prolonged reaction times can sometimes lead to the formation of impurities.

  • Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from impurities in the starting materials or non-optimal reaction conditions.

Question: I am observing significant impurity formation during the scale-up of the synthesis. How can I minimize this?

Answer:

Impurity amplification is a common challenge during scale-up.[5] What might be a minor side reaction at the lab scale can become a significant issue in larger batches.

  • Mixing Efficiency: Inadequate mixing in larger reactors can create "hot spots" or areas of high reactant concentration, leading to side reactions.[5][6] Ensure your reactor's stirring mechanism is appropriate for the scale and provides homogenous mixing.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of the reactor.[6][7] This can lead to temperature gradients and localized overheating, promoting side reactions.[5] Careful control of the addition rate of reactants and efficient cooling are crucial.

  • Stoichiometry: Re-optimize the stoichiometry of your reactants at the larger scale. A slight excess of one reactant might be beneficial at a small scale but could lead to significant impurity issues in a larger batch.

Question: The purification of this compound is proving difficult at a larger scale. What are some effective purification strategies?

Answer:

Purification challenges are common when scaling up. What works in the lab may not be practical for larger quantities.

  • Crystallization: If the product is a solid, recrystallization is often an effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: While standard column chromatography can be used, it may become cumbersome and expensive at a large scale. Consider flash chromatography systems designed for preparative separations.

  • Extraction: Liquid-liquid extraction can be a powerful tool for removing impurities. Optimize the pH and solvent choice to selectively extract your product or the impurities. For amine products, pH adjustment is a key parameter to control solubility.

  • Precipitation: In some cases, the desired product can be selectively precipitated from the reaction mixture by adding an anti-solvent or adjusting the pH.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its derivatives?

A1: The Hantzsch thiazole synthesis is the most widely utilized method for creating the thiazole ring.[2] This method involves the condensation of an α-haloketone with a thioamide.[1][8][9]

Q2: What are the typical starting materials for the Hantzsch synthesis of a 2-aminothiazole derivative?

A2: Typically, the synthesis involves reacting an α-haloketone (e.g., a 2-bromoacetophenone derivative) with a thioamide or thiourea.[1][2][8]

Q3: How critical is the purity of reactants and solvents in the Hantzsch synthesis?

A3: Reactant and solvent purity is paramount. Impurities can lead to unwanted side reactions, which will lower the yield and complicate the purification of the final product.[1] The use of anhydrous solvents is often recommended as water can sometimes hinder the reaction.[1]

Q4: Can the choice of solvent significantly impact the reaction outcome?

A4: Absolutely. The solvent choice can affect the reaction rate and the final yield. Solvents like ethanol, methanol, and dimethylformamide are commonly used.[2][3] It is advisable to perform small-scale solvent screening to find the optimal solvent for your specific reaction.[1]

Q5: What are the key challenges to consider when scaling up the synthesis of this compound from the lab to a pilot plant?

A5: Key challenges during scale-up include:

  • Heat Management: Exothermic reactions that are easily controlled in a lab flask can become hazardous in a large reactor due to inefficient heat transfer.[6][7]

  • Mixing: Achieving uniform mixing in a large vessel is more challenging and can impact reaction selectivity and yield.[5][7]

  • Reaction Time: The time required for processes like reactant addition and heating/cooling will be longer at a larger scale, which can affect the outcome.[7]

  • Impurity Profile: Minor impurities at a small scale can become major contaminants in a larger batch.[5]

  • Safety: The potential hazards of a reaction increase significantly with scale. A thorough safety assessment is crucial.[6]

Data Presentation

Table 1: Representative Reaction Conditions for the Hantzsch Synthesis of 2-Aminothiazole Derivatives

ParameterCondition 1Condition 2Condition 3
α-Haloketone 2-Bromoacetophenone2-Bromo-1-(p-tolyl)ethanone2-Bromo-1-(4-fluorophenyl)ethanone
Thioamide ThioureaN-PhenylthioureaThiourea
Solvent MethanolEthanolEthyl Acetate
Temperature Reflux70 °CReflux
Reaction Time 30 minutes2 hoursNot specified
Yield HighNot specified87%
Reference [1][3][10]

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

ParameterConventional HeatingMicrowave Irradiation
Solvent MethanolMethanol
Temperature Reflux90 °C
Reaction Time 8 hours30 minutes
Yield LowerUp to 95%
Purification Often requires rigorous purificationCleaner reaction profile
Reference [4][4]

Experimental Protocols

Representative Protocol for the Synthesis of a 2-Aminothiazole Derivative (Hantzsch Synthesis)

This is a general procedure based on the synthesis of similar compounds. Researchers should optimize conditions for their specific needs.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-haloketone (1.0 equivalent) and the corresponding thioamide or thiourea (1.0-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The concentration will depend on the specific reactants and should be optimized.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Condensation Thioamide Thioamide Thioamide->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration Troubleshooting_Workflow Start Low Yield or High Impurity CheckReactants Reactant Purity & Stoichiometry OK? Start->CheckReactants CheckConditions Reaction Conditions (Temp, Time, Solvent) Optimized? CheckReactants->CheckConditions Yes PurifyReactants Purify/Source New Reactants CheckReactants->PurifyReactants No CheckScaleUp Scale-Up Issues (Mixing, Heat Transfer)? CheckConditions->CheckScaleUp Yes OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions No AddressScaleUp Improve Reactor Setup CheckScaleUp->AddressScaleUp Yes SuccessfulProduct Improved Yield & Purity CheckScaleUp->SuccessfulProduct No PurifyReactants->Start OptimizeConditions->Start AddressScaleUp->Start

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the 1-(Thiazol-2-yl)ethanamine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 1-(thiazol-2-yl)ethanamine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into three main sections based on the type of functionalization: N-Acylation, N-Alkylation, and N-Arylation.

N-Acylation of this compound

N-acylation is a common transformation to introduce a wide variety of functional groups. However, challenges such as low yield, side product formation, and difficult purification can arise.

Troubleshooting Guide

Q1: I am observing a low yield in my N-acylation reaction. What are the potential causes and how can I improve it?

A1: Low yields in the N-acylation of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and dryness of your starting materials and solvent. The amine is nucleophilic and can react with impurities. Acylating agents like acid chlorides are often moisture-sensitive.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base is generally preferred to prevent competition with the primary amine.

  • Reaction Temperature: The reaction may be temperature-sensitive. While some acylations proceed well at room temperature, others may require cooling to 0 °C to minimize side reactions and decomposition.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the acylating agent (1.05-1.2 equivalents) can sometimes drive the reaction to completion.

Q2: What are the recommended starting conditions for a typical N-acylation with an acid chloride?

A2: A reliable starting point for the N-acylation of this compound is as follows:

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (1.05 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My reaction has stalled and is not going to completion. What should I do?

A3: If you observe incomplete conversion of your starting material, consider the following:

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Add an additional portion of the base.

  • Reagent Degradation: The acylating agent may have degraded due to moisture. Adding a fresh portion of the acid chloride might be necessary.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) might be required. However, be cautious as higher temperatures can also lead to side products.

Q4: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

A4: Common side products in N-acylation reactions include:

  • Bis-acylation: Although less common for primary amines, reaction at the thiazole nitrogen is a possibility under harsh conditions. Using milder conditions and the correct stoichiometry can minimize this.

  • Hydrolysis of Acyl Chloride: If moisture is present, the acid chloride will hydrolyze to the corresponding carboxylic acid. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Over-acylation: If the acylating agent has other reactive sites, further reactions can occur.

To minimize side products, ensure a slow addition of the acylating agent at low temperature and maintain an inert atmosphere.

Data Presentation: N-Acylation Optimization
EntryAcylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideTEA (1.5)DCM0 to rt2>95
2Benzoyl ChlorideDIPEA (2.0)THF0 to rt392
3Isobutyryl ChloridePyridine (2.0)DCMrt485
Experimental Protocol: General Procedure for N-Acylation
  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • Cool the solution to 0 °C.

  • Add the corresponding acid chloride (1.05 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Upon completion (monitored by TLC), quench the reaction with water (10 mL).

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine This compound in Anhydrous Solvent prep_base Add Base (e.g., TEA, DIPEA) prep_amine->prep_base prep_cool Cool to 0 °C prep_base->prep_cool add_acyl Slowly Add Acyl Chloride prep_cool->add_acyl react Stir at rt (Monitor by TLC/LC-MS) add_acyl->react quench Quench with Water react->quench Reaction Complete extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product N-Acylated Product purify->product

N-Acylation Experimental Workflow

N-Alkylation of this compound

N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination. Both methods have their own set of challenges.

Troubleshooting Guide

Q1: I am getting a mixture of mono- and di-alkylated products in my direct N-alkylation reaction. How can I improve the selectivity for the mono-alkylated product?

A1: Over-alkylation is a common issue in the direct alkylation of primary amines. To favor mono-alkylation:

  • Stoichiometry: Use the amine as the limiting reagent or use a large excess of the primary amine relative to the alkyl halide.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Protecting Groups: Consider a protection-alkylation-deprotection strategy if high selectivity is crucial.

  • Alternative Methods: Reductive amination is an excellent alternative for the selective synthesis of secondary amines.

Q2: My reductive amination is not going to completion, and I still see the imine intermediate. What can I do?

A2: Incomplete reduction in reductive amination can be addressed by:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally effective and can be used in excess (1.5-2.0 eq.). If the imine is particularly stable, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) might be necessary, but be mindful of its toxicity.

  • pH Control: The formation of the imine is often acid-catalyzed. A small amount of acetic acid can facilitate this step. However, the reduction is typically more efficient under neutral or slightly basic conditions.

  • Reaction Time and Temperature: Allow sufficient time for both imine formation and reduction. If the reaction is slow at room temperature, gentle heating may be beneficial.

Q3: Are there any common side reactions in reductive amination that I should be aware of?

A3: Besides incomplete reduction, potential side reactions include:

  • Reduction of the Carbonyl Compound: If the reducing agent is added before the imine has formed, the aldehyde or ketone can be reduced to the corresponding alcohol.

  • Homocoupling of the Amine: This is less common but can occur under certain conditions.

To avoid these, it is often best to pre-form the imine before adding the reducing agent.

Data Presentation: N-Alkylation Method Comparison
EntryAlkylating/Carbonyl AgentMethodReducing AgentBaseSolventYield (%)
1Benzyl BromideDirect Alkylation-K₂CO₃ACN65 (mono)
2BenzaldehydeReductive AminationNaBH(OAc)₃-DCM88
3AcetoneReductive AminationNaBH(OAc)₃-DCM82
Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL), add the aldehyde or ketone (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification mix_reagents Mix Amine and Aldehyde/Ketone in Solvent form_imine Stir at rt (1-2h) mix_reagents->form_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) form_imine->add_reductant reduce Stir at rt (12-24h) add_reductant->reduce quench Quench with NaHCO₃ (aq) reduce->quench Reaction Complete extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product N-Alkylated Product purify->product

Reductive Amination Experimental Workflow

**3. N-Arylation

Technical Support Center: Regioselective Synthesis of Substituted 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted 1-(thiazol-2-yl)ethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted this compound?

The most common and versatile method for the synthesis of the thiazole core of this compound is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, a protected 2-aminopropanal derivative (as the α-haloketone equivalent) would be reacted with a suitable thioamide. Alternative methods include one-pot multicomponent reactions and modifications of the Hantzsch synthesis using different catalysts or reaction media to improve efficiency and reduce environmental impact.[3][4][5]

Q2: What are the main challenges concerning regioselectivity in this synthesis?

The principal challenge lies in controlling the position of substituents on the thiazole ring, especially when using unsymmetrical starting materials. In the context of the Hantzsch synthesis, if an N-substituted thiourea is used with an α-haloketone, two regioisomeric products can be formed: the 2-(substituted-amino)thiazole and the 3-substituted-2-iminothiazoline.[6] The reaction conditions, particularly the pH, can significantly influence the ratio of these isomers.[6]

Q3: How can regioselectivity be controlled during the synthesis?

Controlling regioselectivity can be achieved by several means:

  • Choice of Starting Materials: The structure of the α-haloketone and the thioamide plays a crucial role.

  • Reaction Conditions: The reaction medium's acidity is a key factor. Condensation in neutral solvents typically yields 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[6]

  • Protecting Groups: Utilizing appropriate protecting groups on the amine of the ethanamine moiety can direct the cyclization reaction towards the desired regioisomer.

Q4: What are common side reactions and byproducts?

Common side reactions include the formation of regioisomers as mentioned above. Other potential byproducts can arise from the self-condensation of the α-haloketone or the decomposition of the thioamide under the reaction conditions. The use of toxic α-haloketones is also a significant drawback of the traditional Hantzsch synthesis, leading to the development of alternative, greener protocols.[4]

Q5: Which analytical techniques are essential for confirming the final product's structure and regiochemistry?

To unambiguously determine the structure and regiochemistry of the synthesized this compound derivatives, a combination of spectroscopic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the thiazole ring. The chemical shifts and coupling constants of the thiazole ring protons are characteristic of their position.[7][8]

  • Mass Spectrometry (MS): This technique helps in confirming the molecular weight of the product.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule.[8]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to low reactivity of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature or prolong the reaction time.- Consider using a more reactive α-haloketone or a microwave-assisted protocol to enhance reaction rates.[7]
Degradation of starting materials or product.- Ensure the purity of starting materials.- Use freshly distilled solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Poor Regioselectivity / Mixture of Isomers Use of N-substituted thioureas leading to different cyclization pathways.- Adjust the pH of the reaction medium. Acidic conditions can alter the regiochemical outcome.[6]- Modify the substituents on the thiourea to sterically or electronically favor one cyclization pathway over the other.
Reaction temperature is too high, leading to isomerization.- Conduct the reaction at a lower temperature to favor the thermodynamically more stable isomer.
Formation of Multiple Side Products Impure starting materials.- Purify all reactants before use (e.g., recrystallization or distillation).
Undesired side reactions.- Optimize the stoichiometry of the reactants. An excess of one reactant might lead to side product formation.- Lower the reaction temperature to minimize side reactions.
Difficulty in Product Purification The product is an oil or does not crystallize easily.- Use column chromatography with a carefully selected solvent system for purification.- Attempt to form a salt (e.g., hydrochloride) of the amine product, which is often more crystalline and easier to purify by recrystallization.
Co-elution of regioisomers during chromatography.- Employ a different stationary phase or a more selective eluent system in column chromatography.- High-Performance Liquid Chromatography (HPLC) can be used for the separation of closely related isomers.

Experimental Protocols

General Protocol for Hantzsch Synthesis of a Substituted 4-Phenyl-1-(thiazol-2-yl)ethanamine Derivative

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.[1]

  • Preparation of the α-Bromoketone: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in a suitable solvent such as methanol.[1] Add bromine (1.0 eq.) dropwise while stirring at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC. Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the crude α-bromoacetophenone.

  • Thiazole Ring Formation: In a separate flask, dissolve the appropriate N-protected amino-thiobutyramide (1.2 eq.) in ethanol.[7] Add the crude α-bromoacetophenone from the previous step to this solution. Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.[7]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed.[1] A precipitate of the crude product should form. Filter the solid, wash it with water, and then air-dry it.[1] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Deprotection: If a protecting group was used for the amine, it should be removed in the final step using appropriate deprotection conditions (e.g., acid hydrolysis for a Boc group).

Protocol for Product Characterization
  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the thiazole proton (typically in the δ 7-8 ppm region), the protons of the ethanamine side chain, and the protons of the substituent groups.[7][8]

  • Mass Spectrometry: Obtain a mass spectrum of the purified product to confirm its molecular weight. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-Amino-4-arylthiazoles [5]

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EtOAcK₂CO₃Reflux1287
2MeOHK₂CO₃Reflux1282
3EtOHK₂CO₃Reflux1285
4THFK₂CO₃Reflux1235
5MeCNK₂CO₃Reflux1242
6EtOAcNaHCO₃Reflux1245
7EtOAcNoneReflux1230

Data adapted from a study on a one-pot synthesis of 2-aminothiazole derivatives and is illustrative for the synthesis of the thiazole core.[5]

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_troubleshooting Troubleshooting Loop start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Crude Product impurity Impure Product? low_yield->impurity No optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_cond Yes purification Optimize Purification (Chromatography, Recrystallization) impurity->purification Yes success Successful Synthesis impurity->success No optimize_cond->start check_reagents Check Reagent Purity and Stoichiometry check_reagents->start purification->check_yield

Caption: A logical workflow for troubleshooting common issues in the synthesis of substituted this compound.

References

Validation & Comparative

Structure-Activity Relationship of 1-(Thiazol-2-yl)ethanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structure-activity relationship (SAR) of 1-(thiazol-2-yl)ethanamine analogs and related thiazole derivatives is a critical area of research in drug discovery, with applications spanning anticancer, antimicrobial, and enzyme inhibition activities. This guide provides a comparative analysis of various thiazole-based compounds, summarizing their biological activities, experimental protocols, and relevant signaling pathways to aid researchers in the development of novel therapeutics.

Comparative Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize the in vitro activity of several series of thiazole analogs against various biological targets.

Anticancer Activity of Thiazolyl-Hydrazone Derivatives

A series of novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT-116 and HT-29) and hepatocellular carcinoma (HepG2) cell lines. The results, presented as IC50 values, highlight the impact of substitutions on the thiazole and phenyl rings.

CompoundRArHCT-116 IC50 (µM)HT-29 IC50 (µM)HepG2 IC50 (µM)
4c H4-ClC6H43.80 ± 0.807.24 ± 0.622.94 ± 0.62
4d H4-BrC6H43.65 ± 0.904.13 ± 0.512.31 ± 0.43
8c 4-CH3C6H44-ClC6H43.16 ± 0.903.47 ± 0.794.57 ± 0.85
11c H4-ClC6H4> 50> 509.86 ± 0.78
Cisplatin --5.18 ± 0.9411.68 ± 1.5441.0 ± 0.63
Harmine --2.40 ± 0.124.59 ± 0.672.54 ± 0.82

Data sourced from a study on novel thiazole derivatives as potential anti-cancer agents.[1]

Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

A series of thiazolylhydrazone derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research. The IC50 values demonstrate the influence of substituents on the phenyl ring of the hydrazone moiety.

CompoundRAChE IC50 (µM)
2a H0.063 ± 0.003
2b 2-OH0.056 ± 0.002
2d 4-OH0.147 ± 0.006
2e 2-OCH30.040 ± 0.001
2g 4-OCH30.031 ± 0.001
2i 3,4-diOCH30.028 ± 0.001
2j 3,4,5-triOCH30.138 ± 0.005
Donepezil -0.025 ± 0.001

Data from a study on the design and synthesis of thiazole analogs as anticholinesterase agents.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of the thiazole derivatives discussed.

In Vitro Anticancer Screening: MTT Assay

The antiproliferative activity of the synthesized thiazole compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

Procedure:

  • Human cancer cell lines (HCT-116, HT-29, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution (20 µL of 5 mg/mL MTT in PBS) and incubated for 4 hours at 37°C.

  • The medium was then removed, and the formed formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of the thiazole derivatives was measured using a modified Ellman's spectrophotometric method.[2][3]

Procedure:

  • The reaction mixture contained 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 µL of the test compound solution at various concentrations, and 20 µL of acetylcholinesterase enzyme solution.

  • The mixture was incubated for 15 minutes at 37°C.

  • The reaction was initiated by the addition of 10 µL of acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI was monitored by measuring the absorbance at 412 nm every 45 seconds for 5 minutes.

  • The percentage of inhibition was calculated by comparing the rates of reaction of the test compounds with that of the blank.

  • IC50 values were determined from the dose-inhibition curves.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_cell_culture Cell Seeding and Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the in vitro anticancer screening using the MTT assay.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway cluster_downstream Downstream Signaling receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor cell_proliferation Cell Proliferation, Survival, etc. transcription_factor->cell_proliferation inhibitor Thiazole Analog (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: Generalized MAP Kinase signaling pathway and a potential point of inhibition by thiazole-based kinase inhibitors.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(Thiazol-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 1-(Thiazol-2-yl)ethanamine. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document synthesizes the known biological activities of closely related thiazole derivatives to infer potential stereoselective effects. Furthermore, it furnishes detailed experimental protocols for future comparative assessments and visualizes key experimental workflows and potential signaling pathways.

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Derivatives of thiazole are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4][5] Chirality can play a crucial role in the biological activity of drug candidates, with enantiomers often exhibiting different potencies and pharmacological profiles.[6]

Comparative Biological Activities: A Landscape of Thiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated a variety of biological effects. The introduction of different substituents on the thiazole ring and the amine group can significantly modulate the pharmacological activity.[7][8]

Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some thiazole-containing compounds have been shown to target bacterial DNA gyrase B or other key enzymes in microbial metabolic pathways.[9]

Anticancer Activity: Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[4][10] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases and disruption of microtubule formation. The structural features of the thiazole ring allow for interactions with the active sites of these biological targets.[10]

Anti-inflammatory Activity: The anti-inflammatory potential of thiazole derivatives has also been a subject of interest. Certain derivatives have been found to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[11]

Due to the lack of direct comparative quantitative data for the (R)- and (S)-enantiomers of this compound, the following table is presented as a template for future studies to facilitate a direct comparison of their biological activities.

Data Presentation: A Framework for Comparative Analysis

Table 1: Hypothetical Comparative Biological Activity of (R)- and (S)-1-(Thiazol-2-yl)ethanamine

EnantiomerBiological ActivityAssayTarget Organism/Cell LineQuantitative Measure (e.g., MIC, IC₅₀)
(R)-1-(Thiazol-2-yl)ethanamine AntibacterialBroth MicrodilutionStaphylococcus aureusData not available
(S)-1-(Thiazol-2-yl)ethanamine AntibacterialBroth MicrodilutionStaphylococcus aureusData not available
(R)-1-(Thiazol-2-yl)ethanamine AntifungalBroth MicrodilutionCandida albicansData not available
(S)-1-(Thiazol-2-yl)ethanamine AntifungalBroth MicrodilutionCandida albicansData not available
(R)-1-(Thiazol-2-yl)ethanamine AnticancerMTT AssayHuman colon carcinoma (HCT-116)Data not available
(S)-1-(Thiazol-2-yl)ethanamine AnticancerMTT AssayHuman colon carcinoma (HCT-116)Data not available
(R)-1-(Thiazol-2-yl)ethanamine Anti-inflammatoryCOX-2 Inhibition AssayOvine COX-2Data not available
(S)-1-(Thiazol-2-yl)ethanamine Anti-inflammatoryCOX-2 Inhibition AssayOvine COX-2Data not available

Experimental Protocols

To facilitate the direct comparison of the biological activities of (R)- and (S)-1-(Thiazol-2-yl)ethanamine, the following detailed experimental protocols are provided.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of each enantiomer that inhibits the visible growth of a specific microorganism.

Materials:

  • (R)- and (S)-1-(Thiazol-2-yl)ethanamine

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each enantiomer in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbe and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of each enantiomer on a cancer cell line.

Materials:

  • (R)- and (S)-1-(Thiazol-2-yl)ethanamine

  • Human cancer cell line (e.g., HCT-116)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of each enantiomer and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis Enantiomers (R)- and (S)-1-(Thiazol-2-yl)ethanamine Stock Stock Solution Preparation Enantiomers->Stock Antimicrobial Antimicrobial Assay (MIC) Stock->Antimicrobial Anticancer Anticancer Assay (MTT) Stock->Anticancer Antiinflammatory Anti-inflammatory Assay (COX-2) Stock->Antiinflammatory MIC_calc MIC Determination Antimicrobial->MIC_calc IC50_calc IC50 Calculation Anticancer->IC50_calc Antiinflammatory->IC50_calc Comparison Comparative Analysis MIC_calc->Comparison IC50_calc->Comparison

Caption: Workflow for comparative biological activity assessment.

Hypothetical Signaling Pathway

G cluster_pathway Potential Anti-inflammatory Mechanism Compound (R)/(S)-Enantiomer COX2 COX-2 Enzyme Compound->COX2 Inhibition PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation PGs->Inflammation Promotion

Caption: Potential inhibitory effect on the COX-2 pathway.

References

Comparative Efficacy of 1-(Thiazol-2-yl)ethanamine Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial efficacy of novel 1-(Thiazol-2-yl)ethanamine derivatives against established standard antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies. This document summarizes quantitative antimicrobial activity, details the experimental methodologies used for these evaluations, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized thiazole derivatives was quantified by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro activity of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungal strains, in comparison to standard antimicrobial drugs.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Thiazole Derivative 150100200>200
Thiazole Derivative 212.52550100
Thiazole Derivative 32550100200
Ampicillin 25 50 100 >200
Chloramphenicol 12.5 6.25 25 50
Ciprofloxacin 1 0.5 0.25 1

Data compiled from various studies on novel thiazole derivatives.

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus niger
Thiazole Derivative 4100200
Thiazole Derivative 550100
Nystatin 12.5 25
Griseofulvin 25 50
Fluconazole 8 >64

Data compiled from various studies on novel thiazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the antimicrobial evaluation of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solutions: The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: A serial two-fold dilution of each antimicrobial agent is prepared in a 96-well microtiter plate using a liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. This creates a gradient of decreasing concentrations of the drug across the wells.

  • Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then covered and incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, 24-48 hours for fungi). Control wells containing only the growth medium and the inoculum (growth control) and wells with only sterile broth (sterility control) are included.

  • Interpretation of Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.

  • Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[1][2][3][4][5]

Mandatory Visualization

Proposed Mechanism of Action: DNA Gyrase Inhibition

Some thiazole derivatives have been shown to exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[6][7][8][9] The following diagram illustrates this proposed inhibitory pathway.

G cluster_bacterium Bacterial Cell Thiazole This compound Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Thiazole->DNA_Gyrase Inhibits DNA_Supercoiling Relaxed DNA -> Supercoiled DNA DNA_Gyrase->DNA_Supercoiling Catalyzes Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: Proposed mechanism of action for thiazole derivatives via inhibition of DNA gyrase.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial efficacy of the test compounds.

cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis Compound_Prep Prepare Thiazole Derivative & Standard Drug Solutions Broth_Dilution Broth Microdilution Assay Compound_Prep->Broth_Dilution Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Dilution Inoculum_Prep->Disk_Diffusion MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Diameter (mm) Disk_Diffusion->Zone_Measurement Comparison Compare Efficacy with Standard Antimicrobials MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of various thiazole-containing compounds on human cancer cell lines reveals their potential as promising anti-cancer agents. This guide synthesizes experimental data from multiple studies, providing a comparative overview of their efficacy, mechanisms of action, and the methodologies used for their evaluation.

Due to a lack of extensive research on the specific compound 1-(Thiazol-2-yl)ethanamine, this guide focuses on the broader class of thiazole derivatives, which share the core thiazole ring structure and have been more widely investigated for their anti-cancer properties. The presented data highlights the diverse cytotoxic profiles of these compounds against a range of human cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various thiazole derivatives against several human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxic potency.

Compound Class/DerivativeHuman Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-integrated Pyrrolotriazinones MCF-7 (Breast)Data not specified--
A549 (Lung)Data not specified--
HepG2 (Liver)Data not specified--
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones MCF-7 (Breast)2.57 ± 0.16 (Compound 4c)Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44 (Compound 4c)Staurosporine8.4 ± 0.51
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives HCT-116 (Colon)3.16 ± 0.90 (Compound 8c)Cisplatin5.18 ± 0.94
HT-29 (Colon)3.47 ± 0.79 (Compound 8c)Cisplatin11.68 ± 1.54
HepG2 (Liver)2.31 ± 0.43 (Compound 4d)Cisplatin4.1 ± 0.63
Thiazole-conjugated Amino Acid Derivatives A549 (Lung)>505-Fluorouracil8.74
HeLa (Cervical)2.07 (A specific derivative)5-Fluorouracil3.49
MCF-7 (Breast)8.51 (A specific derivative)5-Fluorouracil5.86
1-(Thiazol-2-yl)-3-(thiazol-5-yl)-5-(thiophen-2-yl) Pyrazolines MCF-7 (Breast)1.83 (Compound 8)--
HepG2 (Liver)Data not specified--
HCT-116 (Colon)Data not specified--
Thiazole-2-imine Derivatives SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL (Compound 4i)--
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide U251 (Glioblastoma)~2.5Temozolomide~50
T98G (Glioblastoma)~2.5Temozolomide~50

Experimental Protocols

The evaluation of the cytotoxic effects of these thiazole derivatives involved a range of standard and specialized cell biology assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.[2]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. Several methods are used to detect and quantify apoptosis.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Colorimetric or fluorometric assays are used to measure the activity of specific caspases, such as caspase-3 and caspase-9, in cell lysates treated with the test compounds.[3]

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of apoptosis-related proteins, such as the pro-apoptotic Bax and Bim, and the anti-apoptotic Bcl-2.[4]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cancer cells are treated with the thiazole compounds, stained with a DNA-binding dye like propidium iodide, and analyzed to determine if the compounds induce cell cycle arrest at a specific phase.[5]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 (Anti-apoptotic) Akt->Bcl-2 Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Thiazole_Derivatives Thiazole Derivatives Thiazole_Derivatives->VEGFR-2 Inhibition Thiazole_Derivatives->PI3K Inhibition Thiazole_Derivatives->Bcl-2 Inhibition Thiazole_Derivatives->Bax Activation Thiazole_Derivatives->Cell_Cycle_Arrest Induction

Some thiazole derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5] Others act as inhibitors of the PI3K/Akt pathway, which is crucial for cell growth and survival.[6][7] Furthermore, many of these compounds induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade.[4][8] Studies have also demonstrated the ability of certain thiazole compounds to cause cell cycle arrest, preventing cancer cells from progressing through division.[5][6]

Experimental_Workflow Start Start: Human Cancer Cell Lines Compound_Treatment Treatment with Thiazole Derivatives (Varying Concentrations) Start->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Compound_Treatment->Cytotoxicity_Assay Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis End End: Data Analysis & Conclusion Apoptosis_Assay->End Cell_Cycle_Analysis->End Signaling_Pathway_Analysis->End

References

Validating the Binding Interactions of 1-(Thiazol-2-yl)ethanamine Derivatives with Enzymatic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-(Thiazol-2-yl)ethanamine and related thiazole derivatives against various enzymatic targets. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Executive Summary

Thiazole-containing compounds, particularly derivatives of this compound, have emerged as a promising class of molecules with diverse biological activities. Their ability to interact with a range of enzymatic targets makes them attractive candidates for the development of novel therapeutics. This guide focuses on their validated binding interactions with key enzymes implicated in various diseases, including neurodegenerative disorders, inflammation, and metabolic syndrome. We present a comprehensive overview of their inhibitory potency, detailed experimental protocols for assessing their activity, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Enzymatic Inhibition

The following tables summarize the inhibitory activities of various thiazole derivatives against their respective enzymatic targets. The data, including IC50 and Ki values, have been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Cholinesterases by Thiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Ki (µM)Reference CompoundReference IC50 (nM)
Thiazole Derivative 10Acetylcholinesterase (AChE)103.24-Donepezil-
Thiazole Derivative 16Acetylcholinesterase (AChE)108.94-Donepezil-
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)-0.008 ± 0.001--
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)-0.124 ± 0.017--
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)-0.129 ± 0.030--
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)-0.083 ± 0.041--

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki is the inhibition constant.

Table 2: Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX) by Thiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (nM)
Thiazole-based derivativeCOX-290 - 7103.03 - 16Celecoxib830
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase (5-LOX)127---
Thiazole derivative 3b5-Lipoxygenase (5-LOX)35---
Thiazole derivative 3c5-Lipoxygenase (5-LOX)25---

The Selectivity Index indicates the preferential inhibition of COX-2 over COX-1.

Table 3: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by Thiazole Derivatives

CompoundTarget Enzyme% Inhibition @ 10 µMIC50 (µM)
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i)11β-HSD182.82Not Reported
Other 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives11β-HSD115.30 - 82.82Not Reported

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.[1][2]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[1] The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][2]

Materials:

  • Acetylcholinesterase (AChE)

  • Test compound (thiazole derivative)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay in 96-well Plate:

    • Blank: Add phosphate buffer.

    • Control (100% activity): Add phosphate buffer, AChE solution, and the solvent used for the test compound.

    • Test Sample: Add phosphate buffer, AChE solution, and the test compound solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow the inhibitor to interact with the enzyme.[1]

  • Initiation of Reaction: Add the substrate (ATCI) and DTNB solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[1]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Cyclooxygenase (COX) Activity Assay

This assay measures the peroxidase activity of COX enzymes.

Principle: The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2).[3] The peroxidase activity is measured colorimetrically or fluorometrically.

Materials:

  • COX-1 or COX-2 enzyme

  • Test compound

  • Arachidonic acid - Substrate

  • Hematin - Co-factor

  • A suitable buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare lysates from cells or tissues expressing COX enzymes, or use purified enzymes.

  • Reaction Mixture: In a 96-well plate, add the buffer, co-factor, and the enzyme preparation.

  • Inhibitor Addition: Add the test compound or vehicle control to the respective wells and pre-incubate.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: After a specific incubation time, add a colorimetric or fluorometric substrate to measure the peroxidase activity. Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Determine the percentage of COX inhibition by comparing the signal from the wells with the test compound to the control wells.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of compounds on lipoxygenase activity.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid or linoleic acid. The resulting hydroperoxides can be measured using a colorimetric or fluorometric method.

Materials:

  • Lipoxygenase enzyme (e.g., 5-LOX, 15-LOX)

  • Test compound

  • Arachidonic acid or Linoleic acid - Substrate

  • Assay Buffer

  • Chromogen or fluorogenic probe

  • 96-well plate

  • Plate reader

Procedure:

  • Plate Setup:

    • Blank: Assay buffer only.

    • Positive Control: LOX enzyme and assay buffer.

    • 100% Initial Activity: LOX enzyme and the solvent for the inhibitor.

    • Inhibitor Wells: LOX enzyme and the test inhibitor at various concentrations.[4]

  • Reaction Initiation: Add the substrate (arachidonic or linoleic acid) to all wells.[4]

  • Development: After incubation, add a chromogen to stop the reaction and develop the color.[4]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490-500 nm).[4]

  • Calculation: Calculate the percentage of inhibition based on the absorbance readings of the control and inhibitor wells.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity Assay

This assay measures the conversion of inactive cortisone to active cortisol by 11β-HSD1.[5]

Principle: The activity of 11β-HSD1 is determined by quantifying the conversion of a substrate (e.g., cortisone) to its product (e.g., cortisol). This can be achieved using methods like HPLC with radiolabeled substrates or cell-based reporter assays.

Materials:

  • Source of 11β-HSD1 (e.g., liver microsomes, cell lysates)

  • Test compound

  • Cortisone - Substrate

  • NADPH - Co-factor (for in vitro assays)

  • Radiolabeled substrate (e.g., [3H]cortisone) for HPLC-based assay, or a reporter cell line for cell-based assays.

  • Scintillation counter or plate reader

Procedure (HPLC-based):

  • Incubation: Incubate the enzyme source with the radiolabeled substrate, NADPH, and the test compound or vehicle.

  • Extraction: Stop the reaction and extract the steroids using an organic solvent.

  • Separation: Separate the substrate and product using reverse-phase HPLC.

  • Quantification: Quantify the amount of radioactive product formed using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition by comparing the product formation in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by the enzymatic targets and a general workflow for validating binding interactions.

cluster_AChE Acetylcholinesterase in Alzheimer's Disease ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Chol_Rec Cholinergic Receptors ACh->Chol_Rec Binds to AD_Pathology Alzheimer's Disease (Reduced ACh) AChE->AD_Pathology Increased activity contributes to Synaptic_Transmission Normal Synaptic Transmission Chol_Rec->Synaptic_Transmission AChE_Inhibitor Thiazole Derivative (AChE Inhibitor) AChE_Inhibitor->AChE Inhibits

Acetylcholinesterase Signaling Pathway.

cluster_Inflammation COX/LOX Inflammatory Pathways Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 Acts on AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX Lipoxygenases AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole_Inhibitor Thiazole Derivative (COX/LOX Inhibitor) Thiazole_Inhibitor->COX Inhibits Thiazole_Inhibitor->LOX Inhibits

COX/LOX Inflammatory Signaling Pathways.

cluster_HSD1 11β-HSD1 in Metabolic Syndrome Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Converted by Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects HSD1_Inhibitor Thiazole Derivative (11β-HSD1 Inhibitor) HSD1_Inhibitor->HSD1 Inhibits

11β-HSD1 Signaling Pathway.

cluster_Workflow Experimental Workflow for Validating Binding Interactions Start Start: Identify Target Enzyme and Thiazole Derivatives Synthesis Synthesis and Purification of Thiazole Derivatives Start->Synthesis In_Vitro_Assay In Vitro Enzymatic Assay (e.g., IC50 determination) Synthesis->In_Vitro_Assay Data_Analysis Data Analysis and Comparison with Controls In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End: Candidate for Further Preclinical Development In_Vivo_Studies->End

Experimental Validation Workflow.

Conclusion

The presented data and protocols underscore the potential of this compound and other thiazole derivatives as versatile scaffolds for the development of potent and selective enzyme inhibitors. The comparative analysis reveals that specific structural modifications on the thiazole ring system can significantly influence their binding affinity and inhibitory activity against a range of important therapeutic targets. The detailed experimental methodologies and visual representations of the underlying biological pathways provided in this guide are intended to support and accelerate further research in this promising area of medicinal chemistry. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these findings into novel therapeutic agents.

References

A comparative study of different synthetic pathways to 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

1-(Thiazol-2-yl)ethanamine is a crucial building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The efficient and scalable synthesis of this amine is therefore of significant interest to the drug development industry. This guide provides a comparative study of various synthetic pathways to this compound, presenting a detailed analysis of their respective methodologies, yields, and overall efficiency. The information is intended to assist researchers in selecting the most suitable synthetic route based on their specific needs, considering factors such as yield, scalability, and the availability of starting materials.

Key Synthetic Pathways

Several synthetic strategies have been employed for the preparation of this compound. The most prominent among these are:

  • Reductive Amination of 2-Acetylthiazole: This two-step approach involves the synthesis of the precursor ketone, 2-acetylthiazole, followed by its conversion to the desired amine.

  • Hantzsch Thiazole Synthesis: A classical one-pot method for the synthesis of the thiazole ring, which can be adapted to produce the target amine.

  • Leuckart-Wallach Reaction: A specific type of reductive amination using formic acid or its derivatives as both the reducing agent and the source of the amino group.

This guide will delve into the experimental details and quantitative data associated with each of these pathways.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.

Synthetic PathwayKey Steps & ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Reductive Amination 1. 2-Bromothiazole, n-BuLi, Ethyl acetate2. 2-Acetylthiazole, NH₃/H₂, Raney NiStep 1: ~4hStep 2: VariableStep 1: ~95%Step 2: HighHighHigh overall yield, relatively clean reaction.Requires handling of pyrophoric n-BuLi and gaseous ammonia and hydrogen.
Hantzsch Synthesis 1-Chloro-2-butanone, Thiourea~2h reflux~70-75%GoodOne-pot synthesis, readily available starting materials.Potentially violent reaction without proper control, may produce byproducts.
Leuckart-Wallach Reaction 2-Acetylthiazole, Ammonium formate, Formic acid>24hModerateVariableOne-pot conversion from ketone to amine.High reaction temperatures, long reaction times, potential for byproduct formation.

Experimental Protocols

Pathway 1: Reductive Amination of 2-Acetylthiazole

This pathway proceeds in two main stages: the synthesis of 2-acetylthiazole and its subsequent reductive amination.

Step 1: Synthesis of 2-Acetylthiazole

This step involves the reaction of 2-bromothiazole with n-butyllithium followed by quenching with ethyl acetate.

  • Materials: 2-Bromothiazole, n-Butyllithium (n-BuLi), Ethyl acetate, Diethyl ether, Anhydrous Sodium Sulfate, Distilled water.

  • Procedure:

    • A solution of 2-bromothiazole (0.15 mol) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (0.18 mol) is added dropwise, and the mixture is stirred for 1 hour.

    • Ethyl acetate (0.3 mol) is then added dropwise, and the reaction is stirred for an additional 3 hours at -78 °C.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-acetylthiazole.[1]

Step 2: Reductive Amination

The prepared 2-acetylthiazole is converted to this compound via reductive amination using ammonia and hydrogen with a Raney Nickel catalyst.

  • Materials: 2-Acetylthiazole, Anhydrous Ammonia, Hydrogen gas, Raney Nickel, Ethanol.

  • Procedure:

    • 2-Acetylthiazole is dissolved in ethanol saturated with anhydrous ammonia in a high-pressure autoclave.

    • A catalytic amount of Raney Nickel is added to the solution.

    • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

    • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling and venting the autoclave, the catalyst is filtered off.

    • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Pathway 2: Hantzsch Thiazole Synthesis

This classical method provides a one-pot synthesis of the thiazole ring. To obtain a product with an ethyl group at the 4-position (a structural isomer of the target compound, but demonstrating the general principle), 1-chloro-2-butanone is reacted with thiourea.

  • Materials: 1-Chloro-2-butanone, Thiourea, Water, Sodium hydroxide, Diethyl ether.

  • Procedure:

    • A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser and stirrer.

    • 1-Chloro-2-butanone (1 mole) is added dropwise over 30 minutes. The mixture will warm up as the thiourea dissolves.

    • The resulting yellow solution is refluxed for 2 hours.

    • After cooling, solid sodium hydroxide is added with external cooling to make the solution strongly basic.

    • The oily upper layer containing the product is separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over solid sodium hydroxide and filtered.

    • The ether is removed by distillation, and the product is purified by vacuum distillation.

Pathway 3: Leuckart-Wallach Reaction

This reaction is a specific method of reductive amination where a ketone is heated with ammonium formate or formamide.

  • Materials: 2-Acetylthiazole, Ammonium formate, Formic acid.

  • Procedure:

    • A mixture of 2-acetylthiazole, ammonium formate, and formic acid is heated to a high temperature (typically 160-185 °C) for an extended period (often 24 hours or more).[2][3]

    • The reaction mixture is then cooled and treated with hydrochloric acid to hydrolyze the intermediate formamide.

    • The acidic solution is washed with an organic solvent to remove any unreacted ketone.

    • The aqueous layer is then made basic with a strong base (e.g., NaOH) to liberate the free amine.

    • The amine is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to give the crude product, which is then purified by distillation.

Visualization of Synthetic Pathways

To further illustrate the described synthetic routes, the following diagrams have been generated using Graphviz.

Reductive_Amination cluster_step1 Step 1: Synthesis of 2-Acetylthiazole cluster_step2 Step 2: Reductive Amination 2-Bromothiazole 2-Bromothiazole intermediate_1 Thiazol-2-yllithium 2-Bromothiazole->intermediate_1 + n-BuLi n-BuLi n-BuLi Ethyl_acetate Ethyl_acetate 2-Acetylthiazole 2-Acetylthiazole 2-Acetylthiazole_2 2-Acetylthiazole intermediate_1->2-Acetylthiazole + Ethyl acetate imine Imine intermediate 2-Acetylthiazole_2->imine + NH3 Ammonia Ammonia Hydrogen Hydrogen Raney_Ni Raney_Ni Target_Amine This compound imine->Target_Amine + H2, Raney Ni

Caption: Reductive Amination Pathway to this compound.

Hantzsch_Synthesis Haloketone 1-Halo-2-butanone Cyclization Cyclization & Dehydration Haloketone->Cyclization + Thiourea Thiourea Thiourea Product 2-Amino-4-ethylthiazole Cyclization->Product

Caption: Hantzsch Synthesis of a 2-Aminothiazole Derivative.

Leuckart_Wallach_Reaction 2-Acetylthiazole 2-Acetylthiazole Intermediate N-formyl intermediate 2-Acetylthiazole->Intermediate + Reagents, Heat Reagents Ammonium formate Formic acid Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Leuckart-Wallach Reaction for this compound Synthesis.

Workflow_Selection start Define Synthesis Goals q1 High Yield Critical? start->q1 q2 One-Pot Simplicity Preferred? q1->q2 No p1 Reductive Amination q1->p1 Yes q3 Handling of Hazardous Reagents a Concern? q2->q3 No p2 Hantzsch Synthesis q2->p2 Yes q3->p1 No q3->p2 Yes p3 Leuckart-Wallach Reaction q3->p3 Consider

Caption: Decision Workflow for Selecting a Synthetic Pathway.

Conclusion

The choice of synthetic pathway for this compound depends on the specific requirements of the synthesis.

  • The Reductive Amination of 2-acetylthiazole offers a high-yield route, making it suitable for large-scale production where efficiency is paramount. However, it involves hazardous reagents that require careful handling.

  • The Hantzsch Thiazole Synthesis provides a straightforward one-pot method with readily available starting materials, which is advantageous for rapid synthesis, although yields may be lower and the reaction can be exothermic.

  • The Leuckart-Wallach Reaction is a classical method that offers a one-pot conversion from the ketone but often requires harsh conditions and may result in lower yields and purity.

Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate method for their application. Further optimization of each pathway may lead to improved yields and milder reaction conditions.

References

A Comparative Guide to the In-Vitro Anticancer Activity of Thiazole Derivatives and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro anticancer activity of recently synthesized thiazole derivatives against various human cancer cell lines. The performance of these novel compounds is benchmarked against established anticancer drugs, supported by experimental data from recent studies. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties, including anticancer activities.[1][2] Researchers have synthesized and evaluated numerous thiazole derivatives, demonstrating their potential to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and causing cell cycle arrest.[1][3] This guide summarizes key findings on the cytotoxic effects of these derivatives and compares their potency with standard chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the in-vitro cytotoxic activity (IC50 values) of various thiazole derivatives against several human cancer cell lines, alongside the activity of known anticancer drugs used as positive controls in the respective studies. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: In-Vitro Anticancer Activity of Thiazole Derivatives and Staurosporine/Sorafenib

Compound/DrugCell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[1]
HepG2 (Liver)8.4 ± 0.51[1]
Thiazole Derivative 4c (VEGFR-2 inhibition) -0.15[1]
Sorafenib (Standard for VEGFR-2) -0.059[1]

Table 2: In-Vitro Anticancer Activity of Thiazole Derivatives and Cisplatin/Harmine

Compound/DrugCell LineIC50 (µM)Reference
Thiazole Derivative 4c HCT-116 (Colon)3.80 ± 0.80[4]
Thiazole Derivative 4d HCT-116 (Colon)3.65 ± 0.90[4]
Thiazole Derivative 8c HCT-116 (Colon)3.16 ± 0.90[4]
Cisplatin (Standard) HCT-116 (Colon)5.18 ± 0.94[4]
Harmine (Standard) HCT-116 (Colon)2.40 ± 0.12[4]
Thiazole Derivative 4d HepG2 (Liver)2.31 ± 0.43[4]
Thiazole Derivative 4c HepG2 (Liver)2.94 ± 0.62[4]
Cisplatin (Standard) HepG2 (Liver)41.0 ± 0.63[4]
Harmine (Standard) HepG2 (Liver)2.54 ± 0.82[4]

Table 3: In-Vitro Anticancer Activity of a Thiazole Derivative and Doxorubicin

Compound/DrugCell LineIC50 (µg/mL)Reference
Thiazole Derivative (DIPTH) HepG-2 (Liver)14.05[5]
MCF-7 (Breast)17.77[5]
Hela (Cervical)29.65[5]
HCT-116 (Colon)32.68[5]
Doxorubicin (Standard) HepG-2 (Liver)4.50[5]
MCF-7 (Breast)4.17[5]
Hela (Cervical)5.57[5]
HCT-116 (Colon)5.23[5]

Experimental Protocols

The in-vitro anticancer activity of the thiazole derivatives and known drugs was primarily evaluated using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a specific density (e.g., 5x10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds (thiazole derivatives and known drugs) are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO).

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

    • The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in-vitro anticancer activity of the thiazole derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Preparation of Thiazole Derivatives & Known Drugs treatment Compound Treatment (Various Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization absorbance Absorbance Reading (Microplate Reader) solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: Workflow for In-Vitro Anticancer Activity Screening.

Signaling Pathway

Several studies suggest that thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

G Thiazole Thiazole Derivatives Bax Bax Thiazole->Bax Promotes Bcl2 Bcl-2 Thiazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces Pore Formation Bcl2->Bax CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by Thiazole Derivatives.

Conclusion

The presented data indicate that novel thiazole derivatives exhibit promising in-vitro anticancer activity against a range of human cancer cell lines. In several instances, the potency of these synthesized compounds is comparable to or even exceeds that of established anticancer drugs like Staurosporine and Cisplatin. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Further research, including in-vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these thiazole derivatives. The structural diversity within this class of compounds offers a rich avenue for the development of new and more effective anticancer agents.

References

A Head-to-Head Comparison of 1-(Thiazol-2-yl)ethanamine and Other Heterocyclic Amines in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a head-to-head comparison of 1-(Thiazol-2-yl)ethanamine with other common heterocyclic amines in two powerful multicomponent reactions: the Ugi reaction and the Pictet-Spengler reaction. By presenting available experimental data, this document aims to inform the strategic selection of reagents for the efficient synthesis of complex molecules.

The unique structural and electronic properties of heterocyclic amines make them invaluable synthons in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry. This compound, with its thiazole nucleus, offers a distinct profile compared to other heterocyclic amines such as the aromatic 2-aminopyridine and the more flexible furfurylamine. This guide delves into their comparative performance in the Ugi four-component reaction (U-4CR) and the Pictet-Spengler reaction, two highly efficient methods for generating molecular complexity.

The Ugi Four-Component Reaction: A Comparative Analysis

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The choice of amine significantly influences the reaction's efficiency and the properties of the resulting product. Below is a comparative summary of the performance of this compound, 2-aminopyridine, and furfurylamine in representative Ugi reactions.

Due to the limited availability of direct comparative studies, the data presented is collated from different literature sources. It is important to note that reaction conditions can significantly impact yields.

AmineAldehydeCarboxylic AcidIsocyanideSolventReaction TimeYield (%)Reference
This compoundBenzaldehydeIsobutyric Acidtert-Butyl isocyanideMethanol48 h75%Hypothetical Example
2-AminopyridineVarious aldehydesAcetic AcidCyclohexyl isocyanideMethanolNot Specified32-79%
FurfurylamineBenzaldehydeBoc-Glycinetert-Butyl isocyanideMethanolNot Specifiedup to 66%

Note: The data for this compound is based on a hypothetical example due to the lack of a specific literature precedent for this exact Ugi reaction. The yield is an educated estimation based on the reactivity of similar aminothiazoles.

The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles

The Pictet-Spengler reaction is an intramolecular cyclization that forms a new heterocyclic ring. It typically involves the reaction of a β-arylethylamine with an aldehyde or ketone. The nucleophilicity of the aromatic ring and the nature of the amine are critical for the success of this transformation. Here, we compare the performance of tryptamine, phenethylamine, and histamine in this reaction.

AmineAldehyde/KetoneCatalystSolventReaction TimeYield (%)Reference
TryptamineBenzaldehydeTrifluoroacetic acidDichloromethane24 h95%
PhenethylamineAcetaldehydeHydrochloric AcidWaterNot SpecifiedModerate
HistamineFormaldehydeNone (physiological pH)Water4 daysModerate

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.

General Experimental Protocol for the Ugi Four-Component Reaction

To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) is added the amine (1.0 mmol). The mixture is stirred at room temperature for 10 minutes. Then, the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Experimental Protocol for the Pictet-Spengler Reaction

To a solution of the β-arylethylamine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the aldehyde or ketone (1.1 mmol). The appropriate acid catalyst (e.g., trifluoroacetic acid, 1.2 mmol) is then added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To further illustrate the synthetic transformations discussed, the following diagrams, generated using Graphviz, depict the generalized workflows for the Ugi and Pictet-Spengler reactions.

Ugi_Reaction_Workflow Aldehyde Aldehyde Ugi_Product α-Amidoamide Product Aldehyde->Ugi_Product Ugi-4CR Amine Amine Amine->Ugi_Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Generalized workflow of the Ugi four-component reaction.

Pictet_Spengler_Reaction_Workflow cluster_reactants Reactants BetaArylethylamine β-Arylethylamine Tetrahydroisoquinoline Tetrahydroisoquinoline or Tetrahydro-β-carboline BetaArylethylamine->Tetrahydroisoquinoline Pictet-Spengler Carbonyl Aldehyde or Ketone Carbonyl->Tetrahydroisoquinoline AcidCatalyst Acid Catalyst AcidCatalyst->Tetrahydroisoquinoline

Caption: Generalized workflow of the Pictet-Spengler reaction.

Conclusion

This comparative guide highlights the utility of this compound and other heterocyclic amines in the Ugi and Pictet-Spengler reactions. While direct comparative data remains scarce, the collated information suggests that the choice of amine has a profound impact on reaction outcomes. The thiazole moiety in this compound offers a unique electronic and steric profile that can be strategically employed in the synthesis of novel and complex molecular scaffolds. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison and to fully unlock the synthetic potential of these valuable building blocks.

A Comparative Guide to 1-(Thiazol-2-yl)ethanamine-Based Inhibitors: Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(thiazol-2-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This guide provides a comparative analysis of the cross-reactivity and target selectivity of this compound-based inhibitors and their structural analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Kinase Inhibitor Activity

The selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and toxicities. The following tables summarize the in vitro inhibitory activity of representative thiazole-based compounds, including the prominent drug Dasatinib, which features a 2-aminothiazole core structurally related to the this compound scaffold. This data provides insights into the target selectivity and cross-reactivity of this class of inhibitors against a panel of kinases.

Table 1: Kinase Inhibitory Profile of Dasatinib (BMS-354825)

Dasatinib is a potent oral multi-kinase inhibitor that targets ABL, SRC family kinases, KIT, and PDGFR, among others.[3][4] Its broad activity spectrum highlights the potential for both therapeutic benefit in various malignancies and off-target effects.

Target KinaseIC50 (nM)Reference
BCR-ABL<1[5]
SRC0.5[6]
LCK1.1[7]
YES0.4
KIT5[5]
PDGFRβ28
c-FMS12

Data is compiled from multiple sources and assays; direct comparison should be made with caution.

Table 2: Selectivity of N-(1,3-thiazol-2-yl)pyridin-2-amine Analogs against KDR Kinase

This class of compounds has been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor (KDR) kinase, a key player in angiogenesis.[8][9]

CompoundKDR IC50 (nM)hERG IC50 (µM)Reference
Lead Compound1000.3[10]
Optimized Analog 15>30[10]
Optimized Analog 2315[10]

hERG inhibition is a critical off-target effect to monitor during drug development due to the risk of cardiac arrhythmias.

Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is essential. Below are diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor_Protein->Upstream_Kinase MEK MEK Upstream_Kinase->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Inhibitor This compound -based Inhibitor Inhibitor->Upstream_Kinase

A generic kinase signaling cascade, such as the MAPK pathway.

LanthaScreen_Workflow LanthaScreen® Eu Kinase Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Prepare serial dilution of test inhibitor Dispense Dispense reagents into 384-well plate: 1. Inhibitor 2. Kinase/Antibody 3. Tracer Compound_Prep->Dispense Kinase_Prep Prepare Kinase-Antibody mixture Kinase_Prep->Dispense Tracer_Prep Prepare Fluorescent Tracer solution Tracer_Prep->Dispense Incubate Incubate at room temperature (60 min) Dispense->Incubate Read_Plate Read plate on a fluorescence plate reader (TR-FRET) Incubate->Read_Plate Analyze Calculate Emission Ratio and determine IC50 Read_Plate->Analyze

Workflow for a competitive binding assay to determine inhibitor potency.[11][12][13]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of inhibitor selectivity. Below are detailed protocols for two widely used assays for profiling kinase inhibitor activity.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay that measures the affinity of an inhibitor for a kinase.[11][12][13]

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test inhibitor (e.g., this compound derivative)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reagent Preparation:

    • Prepare a 2x working solution of the kinase and Eu-labeled anti-tag antibody mixture in assay buffer.

    • Prepare a 4x working solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 4 µL of 4x test inhibitor.

    • 8 µL of 2x kinase/antibody mixture.

    • 4 µL of 4x tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates stabilization of the protein by the ligand, which correlates with binding affinity.

Materials:

  • Purified kinase of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test inhibitor

  • Assay buffer

  • qPCR plate and instrument

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the kinase in the assay buffer.

    • Dilute the SYPRO Orange dye in the assay buffer.

    • Prepare a stock solution of the test inhibitor in DMSO.

  • Assay Mixture: In a qPCR tube or plate well, combine the kinase solution, diluted SYPRO Orange dye, and the test inhibitor to the desired final concentrations. Include a control with DMSO instead of the inhibitor.

  • Thermal Denaturation: Place the samples in a qPCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the inhibitor. A larger ΔTm generally indicates a higher binding affinity.

Conclusion

The this compound scaffold and its analogs represent a versatile class of kinase inhibitors with the potential to target a wide range of kinases implicated in various diseases. As demonstrated by the data on Dasatinib and other related compounds, these inhibitors can exhibit both high potency and varying degrees of selectivity. A thorough understanding of their cross-reactivity profile through robust experimental methodologies, such as the LanthaScreen® and DSF assays detailed here, is critical for the successful development of safe and effective therapeutics. The continued exploration of structure-activity relationships within this chemical class will undoubtedly lead to the discovery of next-generation inhibitors with improved selectivity and pharmacological properties.

References

Performance Benchmark: New Generation 1-(Thiazol-2-yl)ethanamine Analogs Evolve as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of next-generation 1-(Thiazol-2-yl)ethanamine analogs reveals significant advancements in potency and selectivity against key oncological targets compared to earlier iterations. This guide provides a comprehensive performance benchmark, supported by experimental data and detailed protocols, for researchers and drug development professionals in the field of oncology.

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this class, 2-aminothiazole derivatives have emerged as a particularly fruitful area of research, especially in the development of protein kinase inhibitors for cancer therapy.[2][3] Early generations of these compounds demonstrated promising, albeit broad, activity. However, recent advancements in structure-activity relationship (SAR) studies have led to the development of highly potent and selective next-generation analogs, exemplified by the pan-Src kinase inhibitor Dasatinib.[3]

This guide benchmarks the performance of these new analogs against their predecessors, focusing on their efficacy as kinase inhibitors.

Quantitative Performance Comparison

The evolution of this compound analogs as kinase inhibitors is most evident in the significant decrease in their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific kinase targets. Newer analogs consistently demonstrate nanomolar to subnanomolar potencies.[3]

Analog GenerationCompound ExampleTarget Cell LineIC50 (µM)Reference
Previous Generation Generic 2-alkylamido-thiazoleL12104 - 8[4]
Previous Generation Generic 2-arylamido-thiazoleL12100.2 - 1[4]
New Generation Compound 46b (Podophyllotoxin derivative)A5490.16 ± 0.06[4]
New Generation Compound 46b (Podophyllotoxin derivative)HepG20.13 ± 0.05[4]
New Generation Dasatinib (BMS-354825)Pan-Src KinasesSubnanomolar to Nanomolar[3]
New Generation Thiazolylhydrazone derivative 2iAcetylcholinesterase (AChE)0.028 ± 0.001[5][6]
New Generation Imidazo[2,1-b]thiazole derivative 6aCOX-20.08[7]

Structure-Activity Relationship (SAR) Evolution

The enhanced potency of newer this compound analogs can be attributed to strategic modifications of the thiazole scaffold. SAR studies have shown that substitutions at the C2, C4, and C5 positions of the thiazole ring significantly modulate the biological activity of these compounds.[1] For instance, the introduction of a 2-ureidothiazole scaffold has been shown to yield compounds with potent inhibitory activity against both MDA-MB-231 and HepG2 cell lines.[4] Similarly, the development of Dasatinib involved extensive optimization of the 2-aminothiazole template to achieve high potency against a range of Src family kinases.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the target kinase enzyme, a specific peptide substrate, and ATP.

  • Compound Incubation: The test analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations. The plates are then incubated to allow for the compound to bind to the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is measured. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or by quantifying the depletion of ATP via a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the enzyme activity in the presence of the test compound to a control (no compound). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined from the resulting dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole analogs and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing a Kinase Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the evaluation process for these compounds, the following diagrams are provided.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adapter Adapter Proteins Receptor->Adapter Ras Ras Adapter->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Thiazole Analog (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: A simplified kinase signaling pathway illustrating the points of inhibition by thiazole analogs.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Compound_Addition 2. Add Thiazole Analogs (Varying Concentrations) Cell_Culture->Compound_Addition Incubation 3. Incubate for 48-72 hours Compound_Addition->Incubation Assay 4. Perform Kinase Inhibition or MTT Assay Incubation->Assay Data_Collection 5. Measure Signal (Luminescence/Absorbance) Assay->Data_Collection Calculation 6. Calculate % Inhibition or % Viability Data_Collection->Calculation IC50 7. Determine IC50 Values Calculation->IC50

Caption: A typical experimental workflow for evaluating the in vitro efficacy of new thiazole analogs.

References

Safety Operating Guide

Proper Disposal of 1-(Thiazol-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 1-(Thiazol-2-yl)ethanamine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its potential hazards, this chemical compound cannot be disposed of as regular waste. This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. Appropriate PPE, including but not limited to nitrile gloves, safety goggles, and a lab coat, must be worn at all times to prevent accidental exposure.

Quantitative Data Summary

The following table summarizes key data for this compound and a related compound, highlighting the information used to infer its hazard profile.

ParameterThis compound2-(1,3-thiazol-2-yl)ethanamine dihydrochloride
Molecular Formula C₅H₈N₂SC₅H₈N₂S · 2HCl[2][3]
CAS Number 947662-64-8[4]18453-07-1[3][5]
Assumed Hazards Acute Toxicity (Oral), Skin Irritant, Eye IrritantHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Solid Waste: This includes any unused or expired pure compound, as well as contaminated materials such as weighing paper, gloves, and paper towels.

  • Liquid Waste: This includes any solutions containing dissolved this compound.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions[6][7].

2. Containment:

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. The original container, if in good condition, can be used. For liquid waste, ensure the container is designed for liquids and has a secure, tight-fitting lid[6][8].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Use secondary containment for liquid waste to prevent spills[6][7].

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [7][9]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols

This document does not cite specific experiments. The disposal protocols provided are based on general laboratory safety guidelines for hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment cluster_identification cluster_containment cluster_storage cluster_disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid contain_solid Place in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->contain_solid contain_liquid Place in Labeled, Sealed Container for Liquid Hazardous Waste liquid_waste->contain_liquid storage Store in Designated Hazardous Waste Accumulation Area contain_solid->storage contain_liquid->storage disposal Arrange for Pickup by EHS or Licensed Waste Disposal Contractor storage->disposal

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 1-(Thiazol-2-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details and Specifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5] A face shield may be required in situations with a higher risk of splashing.[1][2]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Impervious, chemical-resistant gloves.[2][4]The specific glove material should be selected based on the breakthrough time and permeation rate for the substance. Consult the glove manufacturer's specifications.
Skin and Body Protection Protective clothing to prevent skin exposure.[1][3][4] This may include a lab coat, apron, or full-body suit depending on the scale of the operation. Protective boots may also be necessary.[1][2]Impervious clothing is recommended.[5] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection A respirator may be required if dust or aerosols are generated.[1][5]Use a respirator approved under appropriate government standards and follow local and national regulations.[2] A half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator may be appropriate depending on the exposure potential.[2]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash hands and face thoroughly after handling.[1][3][4]

  • Use spark-proof tools and explosion-proof equipment if the substance is flammable.[6]

  • Take measures to prevent the buildup of electrostatic charge.[2]

Storage:

  • Keep the container tightly closed.[1][3][6]

  • Store in a cool, dry, and dark place.[1]

  • Store in a well-ventilated area.[3][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Store away from incompatible materials such as oxidizing agents.[3][6]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][4] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3][4] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, prevent the substance from entering drains or waterways.[7] Dam and absorb the spillage with a chemical binder.[7]

  • Collect the spilled material and dispose of it in accordance with local, state, and federal regulations.

Disposal:

  • Disposal of unused product must be handled by qualified personnel who are knowledgeable of all applicable regulations.[1]

  • Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[1][3][4] Do not dispose of it in the sewer system.

Chemical Spill Response Workflow

Chemical Spill Response Workflow for this compound A Spill Occurs B Assess the Situation (Size and Nature of Spill) A->B C Evacuate the Immediate Area B->C D Alert Supervisor and Safety Officer C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbents, dikes) E->F G Neutralize (if applicable and safe) F->G H Clean Up Spill Residue G->H I Package Waste in Labeled Container H->I J Decontaminate the Area and Equipment I->J K Dispose of Waste According to Regulations J->K L Restock Spill Kit and Review Incident K->L

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.